c-Fms-IN-14
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H24N6O |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[4-(9-amino-7,10,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-7-yl)phenyl]-2-(1-methylindol-5-yl)acetamide |
InChI |
InChI=1S/C26H24N6O/c1-31-12-11-17-13-16(5-10-21(17)31)14-23(33)30-18-6-8-19(9-7-18)32-22-4-2-3-20(22)24-25(32)26(27)29-15-28-24/h5-13,15H,2-4,14H2,1H3,(H,30,33)(H2,27,28,29) |
InChI Key |
XLGIACOJUXWECZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CC(=O)NC3=CC=C(C=C3)N4C5=C(CCC5)C6=C4C(=NC=N6)N |
Origin of Product |
United States |
Foundational & Exploratory
c-Fms-IN-14: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms-IN-14 is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (c-Fms), a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[1] The c-Fms signaling pathway is implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders, making it an attractive therapeutic target.[1] this compound, also identified as Example 76 in patent WO2016051193A1, has demonstrated significant inhibitory activity against c-Fms. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on downstream signaling pathways, and presents detailed, representative experimental protocols for its characterization.
Core Mechanism of Action
This compound functions as a direct inhibitor of the c-Fms kinase. The primary ligand for c-Fms is Macrophage Colony-Stimulating Factor (M-CSF). The binding of M-CSF to c-Fms induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling events. This compound presumably binds to the ATP-binding pocket of the c-Fms kinase domain, preventing ATP from binding and thereby inhibiting the autophosphorylation and the subsequent activation of downstream signaling pathways.
The inhibitory potency of this compound has been quantified, demonstrating its high affinity for the c-Fms kinase.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) | Reference |
| This compound | c-Fms | 4 | Patent WO2016051193A1 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Downstream Signaling Pathways
The inhibition of c-Fms by this compound is expected to disrupt multiple downstream signaling cascades that are critical for macrophage function. The primary pathways affected include the Mitogen-Activated Protein Kinase (MAPK/ERK), the Phosphatidylinositol 3-Kinase (PI3K/AKT), and the Signal Transducer and Activator of Transcription (STAT) pathways.
Experimental Protocols
While specific experimental protocols for the characterization of this compound are not publicly available, this section provides detailed, representative methodologies for key assays that are typically employed to evaluate c-Fms inhibitors.
Biochemical Assay: c-Fms Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of the c-Fms kinase and its inhibition by a test compound.
Materials:
-
Recombinant human c-Fms kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (or other test compounds)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the c-Fms kinase domain, and the Poly(Glu, Tyr) substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P in a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cellular Assay: M-CSF-Dependent Cell Proliferation Assay
This assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on c-Fms signaling for their growth.
Materials:
-
M-NFS-60 cells (a murine myeloblastic leukemia cell line dependent on M-CSF)
-
RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin
-
Recombinant murine M-CSF
-
This compound (or other test compounds)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Culture M-NFS-60 cells in RPMI-1640 medium supplemented with M-CSF.
-
Prior to the assay, wash the cells to remove M-CSF and resuspend them in a medium without M-CSF.
-
Seed the cells in a 96-well plate.
-
Add a serial dilution of this compound or DMSO (vehicle control) to the wells.
-
Stimulate the cells with a sub-maximal concentration of M-CSF.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence, which is proportional to the number of viable cells.
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound and determine the IC50 value.
Downstream Signaling Analysis: Western Blot for Phosphorylated Proteins
This method is used to determine the effect of the inhibitor on the phosphorylation status of key downstream signaling proteins.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or other c-Fms expressing cells
-
DMEM medium supplemented with 10% FBS and penicillin/streptomycin
-
Recombinant M-CSF
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-c-Fms, total c-Fms, phospho-ERK, total ERK, phospho-AKT, total AKT, phospho-STAT3, and total STAT3
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture BMDMs to near confluency.
-
Starve the cells in a serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with M-CSF for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound is a potent and specific inhibitor of the c-Fms receptor tyrosine kinase. Its mechanism of action involves the direct inhibition of the kinase activity, leading to the suppression of downstream signaling pathways crucial for the function of macrophages and related cells. The representative experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel c-Fms inhibitors. Such studies are essential for advancing our understanding of the therapeutic potential of targeting the c-Fms pathway in various diseases.
References
c-Fms-IN-14: A Potent Inhibitor of Colony-Stimulating Factor 1 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms-IN-14 is a potent and specific inhibitor of the c-Fms kinase, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] As a pivotal regulator of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including monocytes, macrophages, and osteoclasts, c-Fms is a compelling therapeutic target for a range of pathologies, including cancer, inflammatory disorders, and autoimmune diseases. This technical guide provides a comprehensive overview of this compound, including its target profile, detailed experimental protocols for its characterization, and an in-depth look at the c-Fms signaling pathway it modulates.
Target Profile and Potency
The primary molecular target of this compound is the c-Fms receptor tyrosine kinase. Biochemical assays have demonstrated that this compound potently inhibits c-Fms with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.
| Compound | Target | IC50 (nM) |
| This compound | c-Fms (CSF-1R) | 4 |
Experimental Protocols
The following sections detail standardized experimental protocols for the biochemical and cellular characterization of this compound and other c-Fms inhibitors.
Biochemical Assay: c-Fms Kinase Activity (ADP-Glo™ Luminescent Assay)
This assay quantifies the kinase activity of purified c-Fms enzyme by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human c-Fms kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound (or other test inhibitors)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
To each well of the assay plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 5 µL of a 2x kinase/substrate solution (containing recombinant c-Fms and Poly(Glu, Tyr) substrate in Kinase Assay Buffer).
-
Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution (in Kinase Assay Buffer). The final ATP concentration should be at or near the Km for c-Fms.
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay: M-CSF-Induced c-Fms Phosphorylation
This assay measures the ability of this compound to inhibit the autophosphorylation of c-Fms in a cellular context upon stimulation with its ligand, Macrophage Colony-Stimulating Factor (M-CSF).
Materials:
-
A suitable cell line endogenously expressing or engineered to overexpress human c-Fms (e.g., Mono-Mac-1, THP-1, or engineered NIH-3T3 cells).
-
Cell culture medium and supplements.
-
Recombinant human M-CSF.
-
This compound (or other test inhibitors).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibodies: Anti-phospho-c-Fms (Tyr723) and anti-total c-Fms.
-
Western blotting reagents and equipment.
Procedure:
-
Cell Culture and Treatment:
-
Plate the c-Fms expressing cells and grow to approximately 80% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
-
M-CSF Stimulation: Stimulate the cells with M-CSF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-c-Fms antibody.
-
Strip and re-probe the membrane with the anti-total c-Fms antibody to confirm equal loading.
-
-
Data Analysis: Quantify the band intensities for phosphorylated and total c-Fms. The inhibition of c-Fms phosphorylation is calculated relative to the M-CSF-stimulated, vehicle-treated control.
c-Fms Signaling Pathway
The binding of M-CSF to the extracellular domain of c-Fms induces receptor dimerization and the activation of its intrinsic tyrosine kinase activity. This leads to the autophosphorylation of specific tyrosine residues within the cytoplasmic domain, creating docking sites for various signaling proteins and initiating downstream signaling cascades. The two major pathways activated by c-Fms are the PI3K/AKT and the Ras/Raf/MEK/ERK (MAPK) pathways.[2][3]
Caption: M-CSF/c-Fms Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The general workflow for characterizing a c-Fms inhibitor like this compound involves a multi-step process, starting from initial biochemical screening to more complex cellular and in vivo validation.
Caption: General experimental workflow for the development of c-Fms inhibitors.
Conclusion
This compound is a valuable research tool for investigating the biological roles of the c-Fms signaling pathway. Its high potency and specificity make it an excellent candidate for preclinical studies in various disease models where c-Fms is implicated. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to effectively utilize and further characterize this compound in their drug discovery and development efforts.
References
The Downstream Signaling Effects of c-Fms-IN-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream signaling effects of c-Fms-IN-14, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (c-Fms/CSF1R). This document details the impact of this compound on key cellular pathways, offers detailed experimental protocols for assessing its activity, and provides visual representations of the signaling cascades and experimental workflows.
Introduction to c-Fms and the Role of this compound
The Colony-Stimulating Factor 1 Receptor (c-Fms), also known as CD115, is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of myeloid lineage cells, particularly monocytes and macrophages.[1] Upon binding its ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34, c-Fms dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[2] Key pathways activated by c-Fms include the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, the Phosphoinositide 3-Kinase (PI3K)/AKT pathway, and Signal Transducer and Activator of Transcription (STAT) pathways.[3] Dysregulation of c-Fms signaling is implicated in various diseases, including cancer, inflammatory disorders, and autoimmune diseases, making it a compelling target for therapeutic intervention.
This compound is a small molecule inhibitor of c-Fms with high potency. As detailed in patent WO2016051193A1, this compound, also referred to as Example 76, exhibits significant inhibitory activity against the c-Fms kinase.[4]
Quantitative Data on this compound Activity
The primary quantitative measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to reduce the kinase's activity by 50%.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | c-Fms | 4 | [4] |
Downstream Signaling Effects of c-Fms Inhibition
Based on the known functions of the c-Fms signaling pathway and the effects of other potent c-Fms inhibitors, inhibition by this compound is expected to have the following downstream effects:
-
Inhibition of the MAPK/ERK Pathway: The MAPK/ERK pathway is a critical regulator of cell proliferation and differentiation. c-Fms activation leads to the phosphorylation and activation of ERK. Inhibition of c-Fms by this compound is anticipated to decrease the phosphorylation of MEK and ERK, leading to reduced cell proliferation.
-
Inhibition of the PI3K/AKT Pathway: The PI3K/AKT pathway is central to cell survival and metabolism. Activated c-Fms recruits and activates PI3K, which in turn activates AKT. By blocking c-Fms, this compound is expected to reduce the phosphorylation of AKT, thereby promoting apoptosis and inhibiting cell survival.
-
Modulation of STAT Signaling: STAT proteins are transcription factors that, upon phosphorylation, translocate to the nucleus to regulate gene expression related to inflammation and cell survival. c-Fms signaling can lead to the activation of STATs. Inhibition with this compound would likely decrease STAT phosphorylation.
-
Alteration of Macrophage Polarization: c-Fms signaling is crucial for the differentiation and polarization of macrophages, often promoting an M2-like, pro-tumoral phenotype.[5] Inhibition of c-Fms can shift the balance towards an M1-like, anti-tumoral phenotype.[5]
Visualizing the Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of this compound and the methods used to study it, the following diagrams have been generated.
c-Fms signaling pathway and the inhibitory action of this compound.
A typical workflow for a Western blot experiment.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the downstream signaling effects of this compound.
c-Fms Kinase Assay (Biochemical Assay)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of the c-Fms kinase domain.
Materials:
-
Recombinant human c-Fms kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of recombinant c-Fms enzyme solution to each well.
-
Add 2 µL of a mixture of the substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Downstream Signaling
This method is used to detect the phosphorylation status of key downstream proteins like ERK and AKT in cells treated with this compound.
Materials:
-
Cell line expressing c-Fms (e.g., M-NFS-60, RAW 264.7, or engineered cells)
-
Cell culture medium and supplements
-
CSF-1 or IL-34
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-c-Fms, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with CSF-1 or IL-34 for a short period (e.g., 10-15 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Cell Viability Assay
This assay assesses the effect of this compound on the viability and proliferation of cells that are dependent on c-Fms signaling.
Materials:
-
c-Fms-dependent cell line
-
Cell culture medium with CSF-1 or IL-34
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue)
-
Plate reader
Protocol:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a potent inhibitor of the c-Fms receptor tyrosine kinase. By blocking the activation of c-Fms, it is expected to abrogate downstream signaling through the MAPK/ERK and PI3K/AKT pathways. This inhibitory action translates into reduced cell proliferation and survival in c-Fms-dependent cell types. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and quantify the downstream cellular effects of this compound, thereby facilitating its evaluation as a potential therapeutic agent for a range of diseases driven by aberrant c-Fms signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Colony-stimulating factor 1 receptor inhibition blocks macrophage infiltration and endometrial cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the c-Fms/CSF-1R Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms or CD115, a critical signaling pathway in cellular development, immunity, and disease. We will delve into its molecular mechanics, biological functions, pathological roles, and therapeutic targeting, presenting key data and experimental methodologies for professionals in the field.
Core Components: Ligands and Receptor Structure
The CSF-1R pathway is initiated by the binding of one of two known cytokine ligands: Colony-Stimulating Factor 1 (CSF-1, or M-CSF) and Interleukin-34 (IL-34).[1][2] Though they share no significant sequence homology, both CSF-1 and IL-34 are homodimeric glycoproteins that bind to overlapping regions on the CSF-1R, inducing similar biological outcomes in many myeloid cells.[3][4]
CSF-1R Structure: The receptor itself is a member of the class III receptor tyrosine kinase (RTK) family, encoded by the c-fms proto-oncogene.[1][5] Its structure is comprised of three main domains:
-
Extracellular Domain: Contains five immunoglobulin-like (Ig-like) domains (D1-D5). The D1-D3 domains are responsible for ligand binding, while D4-D5 are involved in stabilizing the ligand-receptor complex.[2][6][7]
-
Transmembrane Domain: A single-pass alpha-helix that anchors the receptor in the cell membrane.[2]
-
Intracellular Domain: Features a juxtamembrane domain and a tyrosine kinase domain that is split by a kinase insert.[2] This domain contains multiple tyrosine residues that undergo autophosphorylation upon activation.[8]
Mechanism of Receptor Activation and Signaling
Ligand binding to the extracellular domain of CSF-1R induces receptor dimerization, bringing the intracellular kinase domains into close proximity.[6][9] This triggers a trans-autophosphorylation cascade, where the kinase domain of one receptor monomer phosphorylates specific tyrosine residues on the adjacent monomer.[10]
This "first wave" of phosphorylation creates docking sites for various SH2 domain-containing signaling and adapter proteins, initiating multiple downstream cascades.[1][2][4] Key phosphorylated tyrosine residues and their primary binding partners include:
-
Tyr-559 (Juxtamembrane): Binds and activates Src Family Kinases (SFKs), contributing to proliferation signals.[1][11]
-
Tyr-697 and Tyr-921: Recruit the adapter protein Grb2.[6][12]
-
Tyr-721 (Kinase Insert): Serves as a crucial docking site for the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[6][13]
-
Tyr-807 (Activation Loop): Phosphorylation of this site is critical for full kinase activity and subsequent activation of MAPK/ERK pathways.[1][6] Mutations at this site can severely compromise proliferation and differentiation.[11]
Activation of these initial proteins leads to the propagation of signals through several major pathways.
Downstream Signaling Pathways
Activation of CSF-1R initiates a complex network of intracellular signaling cascades that are crucial for mediating its diverse biological effects. The primary pathways include:
-
PI3K/Akt Pathway: This is a central pathway for cell survival, proliferation, and differentiation.[6] The recruitment of PI3K to phosphorylated Tyr-721 leads to the generation of PIP3, which in turn activates Akt (Protein Kinase B).[6][14] Activated Akt promotes cell survival by inhibiting pro-apoptotic proteins and can influence M2 macrophage polarization.[6]
-
MAPK/ERK Pathway: This pathway, primarily involved in proliferation and differentiation, is activated through multiple inputs.[6] Grb2, recruited to pTyr-697/921, can activate the Ras-Raf-MEK-ERK cascade.[6] SFKs activated at pTyr-559 also contribute to MAPK/ERK activation.[1][6]
-
STAT Pathway: CSF-1R activation can also lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3 and STAT5, which translocate to the nucleus to regulate gene expression related to survival and differentiation.[15][16]
-
Src Family Kinases (SFKs): Direct binding and activation of SFKs at pTyr-559 contributes to signals for proliferation and cytoskeletal rearrangements necessary for cell migration.[1][17]
Biological Functions
CSF-1R signaling is indispensable for the development, survival, proliferation, and function of mononuclear phagocytes, including monocytes, macrophages, and osteoclasts.[5][18]
-
Macrophage Homeostasis: It is the primary regulator for the differentiation and maintenance of most tissue-resident macrophages.[8][19]
-
Osteoclastogenesis: The pathway is essential for the differentiation of monocytes into bone-resorbing osteoclasts.[2][18]
-
Neurobiology: In the central nervous system, CSF-1R is crucial for the development and maintenance of microglia, the brain's resident immune cells.[3][20] It is also expressed on neurons and neural progenitor cells, where it can promote survival and differentiation.[3][21]
-
Immune Modulation: By controlling macrophage populations, CSF-1R plays a key role in both innate immunity and inflammatory processes.[16][22]
Role in Disease and Therapeutic Targeting
Dysregulation of the CSF-1R pathway is implicated in a range of pathologies, making it an attractive target for drug development.
-
Oncology: In cancer, tumor cells often secrete CSF-1, which recruits and polarizes tumor-associated macrophages (TAMs) toward an M2-like, pro-tumorigenic phenotype.[15][23] These TAMs suppress anti-tumor immunity and promote tumor growth, invasion, and metastasis.[15][23] Targeting CSF-1R can deplete these TAMs and reprogram the tumor microenvironment.[15]
-
Inflammatory Diseases: Excessive activation of CSF-1R contributes to chronic inflammation in diseases like rheumatoid arthritis and inflammatory bowel disease by promoting the survival and activation of inflammatory macrophages.[22]
-
Neurodegenerative Disorders: Mutations in the CSF1R gene are a major cause of adult-onset leukoencephalopathy with axonal spheroids and pigmented glia (ALSP), a rare neurodegenerative disease.[20][21] Pathway dysfunction is also implicated in other disorders like Alzheimer's disease.[20]
Therapeutic Inhibitors
A variety of small molecule kinase inhibitors and monoclonal antibodies targeting CSF-1R or its ligands have been developed. Pexidartinib (PLX3397) is an FDA-approved CSF-1R inhibitor for the treatment of tenosynovial giant cell tumor, a disease driven by CSF-1 overexpression.[19][24]
Table 1: Selected Small Molecule Inhibitors of CSF-1R
| Compound Name | Other Targets | IC50 (nM) for CSF-1R |
| Pexidartinib (PLX3397) | Kit, Flt3 | 17 |
| Vimseltinib (DCC-3014) | - | 2.8 (for pJMD) |
| ARRY-382 | - | 9 |
| BLZ-945 | - | 1 |
| JNJ-28312141 | - | 0.69 |
| AZD7507 | - | 32 |
| c-FMS-IN-8 | - | 0.8 |
| (Data sourced from[24]) |
Key Experimental Protocols
Studying the CSF-1R pathway requires a suite of molecular and cellular biology techniques. Below are outlines for three fundamental assays.
CSF-1R Kinase Assay
This biochemical assay measures the enzymatic activity of the CSF-1R kinase domain and is essential for screening inhibitors.
Methodology:
-
Plate Preparation: Serially dilute test inhibitors (e.g., in DMSO) in a 96-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reagent Addition: Add a master mix containing 1x Kinase Assay Buffer, a specific concentration of ATP (e.g., 10 µM), and a generic tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1).[25]
-
Initiate Reaction: Add purified, recombinant CSF-1R kinase domain to all wells except the negative control.[25]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.[25]
-
Signal Generation: Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. Commercial kits like ADP-Glo™ are commonly used.[25][26]
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent, which converts the generated ADP back to ATP and uses the new ATP to drive a luciferase reaction.
-
-
Data Acquisition: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP generated and thus to CSF-1R activity.
Western Blot for CSF-1R Phosphorylation
This technique is used to detect the activation state of CSF-1R and its downstream targets in a cellular context.
Methodology:
-
Cell Treatment: Culture CSF-1R-expressing cells (e.g., bone marrow-derived macrophages). Serum-starve the cells overnight to lower basal kinase activity. Stimulate with CSF-1 (e.g., 100 ng/mL) for 5-15 minutes. For inhibitor studies, pre-incubate with the inhibitor for 1-2 hours before adding CSF-1.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for a phosphorylated epitope (e.g., anti-phospho-CSF-1R Tyr809) overnight at 4°C.[13]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and re-probed with antibodies for total CSF-1R or a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading and expression levels.[27]
Cell Proliferation Assay
This assay measures the effect of CSF-1R signaling on the proliferation of dependent cells, often used to assess the efficacy of inhibitors.
Methodology:
-
Cell Seeding: Seed CSF-1R-dependent cells (e.g., M-NFS-60 myeloblastic cells or primary macrophages) at a low density in a 96-well plate in growth medium containing a low concentration of serum.
-
Treatment: After allowing cells to adhere (if applicable), replace the medium with low-serum medium containing CSF-1 and serial dilutions of the test inhibitor.
-
Incubation: Culture the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Quantify Proliferation: Measure cell viability or proliferation using a suitable reagent:
-
MTS/XTT Assay: Add the reagent to the wells. Metabolically active cells convert the tetrazolium salt into a colored formazan product, which can be measured by absorbance.
-
BrdU Assay: Add BrdU (a thymidine analog) for the final few hours of incubation. BrdU is incorporated into the DNA of proliferating cells and can be detected with a specific antibody in an ELISA-like format.
-
CellTiter-Glo® Assay: This reagent lyses cells and measures ATP levels, which correlate with the number of viable cells, via a luciferase reaction.
-
-
Data Analysis: Plot the absorbance or luminescence values against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 or GI50 (concentration for 50% growth inhibition).
References
- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Emerging Roles for CSF-1 Receptor and its Ligands in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF-1 signaling in macrophages: pleiotrophy through phosphotyrosine-based signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CSF-1 receptor structure/function in MacCsf1r-/- macrophages: regulation of proliferation, differentiation, and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. genecards.org [genecards.org]
- 13. Phospho-CSF-1R/M-CSF-R (Tyr809) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CSF1R 基本信息 | Sino Biological [cn.sinobiological.com]
- 17. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The M-CSF receptor in osteoclasts and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CSF1R inhibitors are emerging immunotherapeutic drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 21. Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting CSF-1R represents an effective strategy in modulating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tumor-Infiltrating Lymphocytes and Macrophages Drive Cancer Immunoediting Through Three Critical Phases [trial.medpath.com]
- 24. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. CSF-1R/M-CSF-R Antibody | Cell Signaling Technology [cellsignal.com]
Preclinical Profile of c-Fms-IN-14: A Technical Overview of a Potent c-Fms Kinase Inhibitor in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for c-Fms-IN-14, a potent inhibitor of the colony-stimulating factor 1 receptor (c-Fms/CSF-1R). Due to the limited publicly available preclinical data specific to this compound, this document leverages representative data from other selective CSF-1R inhibitors to illustrate the expected preclinical profile and the methodologies used for its evaluation.
This compound is a c-Fms inhibitor with a reported half-maximal inhibitory concentration (IC50) of 4 nM[1]. The c-Fms/CSF-1R signaling pathway is a critical regulator of macrophage differentiation and survival. In the context of cancer, this pathway is implicated in the recruitment and polarization of tumor-associated macrophages (TAMs), which can promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immunity[2][3]. Inhibition of c-Fms is therefore a promising therapeutic strategy in oncology[4][5].
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of selective CSF-1R inhibitors, serving as a proxy for the anticipated activity of this compound.
Table 1: In Vitro Efficacy of Selective c-Fms/CSF-1R Inhibitors
| Compound | Target | IC50 (nM) | Cell-Based Assay | Cell Line | Effect | Reference |
| This compound | c-Fms | 4 | N/A | N/A | N/A | [1] |
| EI-1071 | CSF-1R | <10 | CSF-1R Activity | Human Monocytes/Macrophages | Inhibition | [6] |
| BLZ945 | CSF-1R | N/A | N/A | Glioblastoma | Reduced TAM recruitment, inhibited tumor growth | [7] |
| GW2580 | c-Fms | 60 | CSF-1-induced growth | M-NFS-60 (murine myeloid) | Complete inhibition at 1 µM | [8] |
N/A: Data not publicly available.
Table 2: In Vivo Efficacy of Selective c-Fms/CSF-1R Inhibitors in Syngeneic Mouse Cancer Models
| Compound | Cancer Model | Dosing | Key Findings | Reference |
| Lead CSF-1R Inhibitor (Mithra/BCI Pharma) | MC38 (colorectal), 4T1 (triple-negative breast), EMT6 (triple-negative breast) | Once or twice daily administration | Tumor growth inhibition up to 59% as a single agent. Synergy with anti-PD-1 therapy, with 50% complete tumor regression in the 4T1 model.[4][5] | [4][5] |
| EI-1071 | Colorectal and Breast Cancer | Oral administration | Reduced TAM infiltration. Increased anti-tumor activity when combined with an anti-PD-1 antibody.[6] | [6] |
Experimental Protocols
Detailed methodologies for key experiments in the preclinical evaluation of c-Fms inhibitors are outlined below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the target kinase.
Protocol:
-
Reagents: Recombinant human c-Fms kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compound (e.g., this compound), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The test compound is serially diluted and incubated with the c-Fms kinase enzyme in the kinase buffer.
-
The kinase reaction is initiated by adding ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.
-
-
Data Analysis: The luminescence signal is plotted against the logarithm of the compound concentration, and the IC50 value is calculated using a non-linear regression model.
Cell-Based Proliferation Assay
Objective: To assess the effect of the inhibitor on the proliferation of CSF-1-dependent cells.
Protocol:
-
Cell Line: A CSF-1 dependent cell line, such as murine M-NFS-60 myeloblastic leukemia cells.
-
Procedure:
-
Cells are seeded in 96-well plates in the presence of recombinant CSF-1.
-
The test compound is added at various concentrations.
-
Cells are incubated for a period of time (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle-treated control, and the IC50 is determined.
In Vivo Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in an immunocompetent animal model.
Protocol:
-
Animal Model: Syngeneic mouse models, such as BALB/c mice for 4T1 breast cancer or C57BL/6 mice for MC38 colon adenocarcinoma.
-
Procedure:
-
Tumor cells are implanted subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound is administered orally or via another appropriate route at a predetermined dose and schedule.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for TAMs).
-
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated. Statistical analysis is performed to determine the significance of the treatment effect.
Signaling Pathway and Experimental Workflow Diagrams
c-Fms (CSF-1R) Signaling Pathway
The binding of CSF-1 or IL-34 to c-Fms leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving pathways such as PI3K/Akt, MAPK/ERK, and STAT, which ultimately regulate cell survival, proliferation, and differentiation[3].
Caption: c-Fms (CSF-1R) signaling pathway and the inhibitory action of this compound.
Preclinical Evaluation Workflow for a c-Fms Inhibitor
The preclinical development of a c-Fms inhibitor typically follows a structured workflow from initial screening to in vivo efficacy studies.
Caption: A typical preclinical workflow for the development of a c-Fms inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mithra Announces New Positive Preclinical Data from CSF-1R [globenewswire.com]
- 5. Mithra reports promising antitumor activity with CSF-1R inhibitors in preclinical cancer models | BioWorld [bioworld.com]
- 6. | BioWorld [bioworld.com]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for c-Fms-IN-14 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of monocytes, macrophages, and their progenitor cells.[1][2] Its ligands, Macrophage Colony-Stimulating Factor (M-CSF) and Interleukin-34 (IL-34), trigger its dimerization and autophosphorylation, initiating downstream signaling cascades. Aberrant c-Fms signaling is implicated in various diseases, including cancer, inflammatory disorders, and autoimmune diseases, making it an attractive therapeutic target.
c-Fms-IN-14 is a potent and selective inhibitor of c-Fms kinase activity. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its biological effects and therapeutic potential.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the c-Fms kinase domain, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways. This blockade of c-Fms signaling can lead to reduced cell proliferation, induction of apoptosis, and inhibition of differentiation and function in cells dependent on this pathway.
Data Presentation
Quantitative Data Summary
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%.
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Biochemical Assay | c-Fms Kinase | 4 |
Note: The provided IC50 value is from a biochemical assay. Cell-based IC50 values may vary depending on the cell line, assay conditions, and duration of treatment.
Signaling Pathway
The binding of M-CSF or IL-34 to c-Fms induces receptor dimerization and autophosphorylation, creating docking sites for various signaling proteins. This leads to the activation of multiple downstream pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which collectively regulate cell survival, proliferation, and differentiation.
Caption: c-Fms signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the efficacy of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
References
Application Notes and Protocols for Macrophage Depletion Using c-Fms-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key components of the innate immune system, play a dual role in the tissue microenvironment, contributing to both homeostasis and pathology. In diseases such as cancer, arthritis, and fibrosis, tumor-associated macrophages (TAMs) or pro-inflammatory macrophages can promote disease progression. Consequently, the targeted depletion of these macrophage populations has emerged as a promising therapeutic strategy.
The c-Fms proto-oncogene encodes the Colony-Stimulating Factor 1 Receptor (CSF-1R), a tyrosine kinase receptor crucial for the survival, proliferation, and differentiation of macrophages.[1] Its ligands, CSF-1 (colony-stimulating factor 1) and IL-34, activate downstream signaling pathways that are essential for macrophage lineage development.[2][3] Inhibition of the c-Fms/CSF-1R signaling axis is therefore an effective mechanism for depleting macrophages in various tissues.
Mechanism of Action
c-Fms-IN-14, as a c-Fms kinase inhibitor, functions by blocking the intracellular ATP-binding site of the CSF-1R. This inhibition prevents the autophosphorylation of the receptor upon ligand binding (CSF-1 or IL-34), thereby abrogating the downstream signaling cascades that are critical for macrophage function. Key inhibited pathways include the PI3K/AKT and MAPK/ERK pathways, which are essential for cell survival, proliferation, and differentiation. By disrupting these vital signals, c-Fms inhibitors lead to apoptosis and a reduction in the number of macrophages in various tissues.[2][5]
Caption: Inhibition of the c-Fms signaling pathway by this compound.
Data Presentation: Efficacy of c-Fms/CSF1R Inhibitors in Macrophage Depletion
The following table summarizes quantitative data from studies using various c-Fms/CSF1R inhibitors to deplete macrophages in preclinical models. This data can serve as a reference for the expected efficacy when using this compound.
| Inhibitor | Model | Tissue | Dosage/Administration | Depletion Efficacy | Reference |
| Anti-CSF1R Antibody (AFS98) | Mice | Colon | 1 mg/mouse, weekly i.p. injection for 3 weeks | 53.5% reduction | [6] |
| Adipose Tissue | 61.9% reduction | [6] | |||
| Lung | 28.5% reduction | [6] | |||
| Peritoneal Cavity | 67.7% reduction | [6] | |||
| PLX5622 | Mice | Colon | 1200 ppm in diet | Significant reduction in total macrophages | [6] |
| Adipose Tissue | Significant reduction in total macrophages | [6] | |||
| Brain (Microglia) | Significant reduction in microglia | [6] | |||
| GW2580 | Mice (Collagen-Induced Arthritis) | Synovial Joints | Not specified | Abrogated infiltration of macrophages | [2] |
| Anti-CSF1R mAb (M279) | Mice | Gut | Three times a week for 6 weeks | >95% reduction of Csf1r-EGFP+ macrophages | [7] |
Experimental Protocols
Note: The following protocols are generalized based on the use of small molecule c-Fms inhibitors in preclinical studies. Optimization of dose, frequency, and route of administration for this compound is highly recommended.
In Vitro Macrophage Differentiation and Survival Assay
This protocol assesses the ability of this compound to inhibit the differentiation and survival of bone marrow-derived macrophages (BMDMs).
Materials:
-
This compound
-
Mouse bone marrow cells
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Complete RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Isolation of Bone Marrow Cells: Harvest bone marrow from the femurs and tibias of mice.
-
Cell Culture: Culture the bone marrow cells in complete RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 25-50 ng/mL of M-CSF to induce macrophage differentiation.
-
Inhibitor Treatment: After 24-48 hours, add varying concentrations of this compound (e.g., in a range spanning its IC50 of 4 nM) to the culture medium. Include a vehicle control (e.g., DMSO).
-
Differentiation Assessment: After 5-7 days of culture, assess macrophage differentiation by observing cell morphology (adherent, spread-out phenotype) and by flow cytometry for macrophage markers (e.g., F4/80, CD11b).
-
Survival Assessment: At the end of the culture period, perform a cell viability assay to quantify the effect of this compound on macrophage survival.
In Vivo Macrophage Depletion in a Mouse Tumor Model
This protocol provides a general framework for depleting tumor-associated macrophages (TAMs) in a syngeneic mouse tumor model.
Materials:
-
This compound formulated for in vivo administration
-
Tumor-bearing mice (e.g., C57BL/6 mice with B16F10 melanoma tumors)
-
Vehicle control
-
Calipers for tumor measurement
-
Flow cytometry antibodies (e.g., anti-CD45, anti-CD11b, anti-F4/80)
-
Tissue dissociation enzymes
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment Initiation: Once tumors are established (e.g., palpable or a specific size), randomize mice into treatment and control groups.
-
Inhibitor Administration: Administer this compound to the treatment group. A starting point for dosing can be inferred from other oral c-Fms inhibitors like GW2580, which has been used at doses around 40-80 mg/kg daily via oral gavage. The vehicle control is administered to the control group.
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and harvest the tumors and other relevant tissues (e.g., spleen, blood).
-
Macrophage Quantification:
-
Prepare single-cell suspensions from the tumors.
-
Stain the cells with fluorescently labeled antibodies against immune cell markers.
-
Use flow cytometry to quantify the percentage and absolute number of TAMs (e.g., CD45+CD11b+F4/80+ cells) within the tumor microenvironment.
-
Caption: A general workflow for an in vivo macrophage depletion study.
Concluding Remarks
This compound is a potent tool for researchers studying the roles of macrophages in health and disease. By inhibiting the c-Fms/CSF-1R signaling pathway, it offers a mechanism for targeted macrophage depletion. The provided application notes and protocols, based on the broader class of c-Fms inhibitors, offer a solid foundation for designing and executing experiments with this compound. It is imperative for researchers to perform dose-response and pharmacokinetic/pharmacodynamic studies to determine the optimal experimental conditions for this specific compound.
References
- 1. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.stanford.edu [med.stanford.edu]
- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M-CSF, c-Fms, and signaling in osteoclasts and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for c-Fms-IN-14 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of c-Fms-IN-14, a potent inhibitor of the c-Fms kinase, in cell culture experiments. The protocols outlined below are intended to ensure accurate and reproducible results for researchers investigating the c-Fms signaling pathway and its role in various physiological and pathological processes, including cancer and autoimmune diseases.
Introduction
c-Fms, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of mononuclear phagocytes such as monocytes, macrophages, and osteoclasts.[1][2] Its ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34), activate the receptor, triggering downstream signaling cascades that are implicated in various diseases.[1][3] this compound is a highly selective and potent inhibitor of c-Fms kinase activity, making it a valuable tool for studying the biological consequences of c-Fms inhibition.[4]
Mechanism of Action
This compound exerts its inhibitory effect by targeting the ATP-binding site of the c-Fms kinase domain. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. The key pathways modulated by c-Fms activation include the Phosphoinositide 3-kinase (PI3K)-Akt pathway, the Ras-Raf-MEK-ERK (MAPK) pathway, and the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[5][6] By blocking these signaling cascades, this compound can effectively inhibit the biological functions mediated by c-Fms activation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | c-Fms (CSF-1R) Kinase | [4] |
| IC50 | 4 nM | [4] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | General laboratory practice |
| Typical Stock Concentration | 10 mM in DMSO | General laboratory practice |
| Storage of Stock Solution | -20°C or -80°C | General laboratory practice |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)
-
Note: The molecular weight of this compound should be obtained from the manufacturer's data sheet.
-
-
Dissolve this compound in DMSO.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex or gently sonicate the solution until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and store the stock solution.
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
-
Note: Always handle DMSO in a chemical fume hood using appropriate personal protective equipment. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]
Determination of Optimal Working Concentration
Objective: To determine the effective concentration range of this compound for a specific cell line and experimental endpoint.
Materials:
-
Target cell line expressing c-Fms
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Reagents for the desired downstream assay (e.g., cell viability assay, proliferation assay, western blot, ELISA)
Protocol:
-
Cell Seeding:
-
Seed the target cells into a 96-well plate at a predetermined density and allow them to adhere and stabilize overnight.
-
-
Preparation of Serial Dilutions:
-
Prepare a series of working solutions of this compound by serially diluting the 10 mM stock solution in complete cell culture medium. A typical starting range for a potent inhibitor like this compound (IC50 = 4 nM) would be from 1 nM to 1 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a negative control (medium only).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the cells for a duration relevant to the experimental endpoint (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
Perform the desired assay to measure the effect of this compound. This could include:
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS, or CellTiter-Glo®): To assess the impact on cell survival.
-
Proliferation Assays (e.g., BrdU incorporation or cell counting): To measure the effect on cell growth.
-
Western Blot Analysis: To examine the phosphorylation status of c-Fms and downstream signaling proteins (e.g., p-Akt, p-ERK).
-
Functional Assays: To evaluate specific cellular functions regulated by c-Fms (e.g., macrophage differentiation, cytokine production).
-
-
-
Data Analysis:
-
Plot the results as a dose-response curve to determine the EC50 (half-maximal effective concentration) for the observed effect. This will inform the selection of appropriate working concentrations for future experiments.
-
Experimental Workflow for Assessing c-Fms Inhibition
The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell-based assay.
Caption: A typical workflow for evaluating this compound efficacy.
Signaling Pathway Visualization
The following diagrams illustrate the c-Fms signaling pathway and the point of inhibition by this compound.
c-Fms Signaling Pathway
Upon binding of its ligands (CSF-1 or IL-34), the c-Fms receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways that regulate cell survival, proliferation, and differentiation.
Caption: Overview of the c-Fms signaling cascade.
Mechanism of this compound Inhibition
This compound acts as a competitive inhibitor at the ATP-binding site of the c-Fms kinase domain, thereby preventing the initiation of the downstream signaling cascade.
Caption: this compound blocks downstream signaling.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the multifaceted roles of the c-Fms signaling pathway in health and disease. It is always recommended to consult the manufacturer's specific product information and relevant literature for the most up-to-date information.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: c-Fms-IN-14 in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a critical regulator of the survival, differentiation, and function of myeloid cells, particularly macrophages and their precursors.[1] In the tumor microenvironment (TME), signaling through the CSF-1R, activated by its ligands CSF-1 and IL-34, promotes the differentiation of tumor-associated macrophages (TAMs) into an immunosuppressive M2-like phenotype.[2] These M2-like TAMs, along with myeloid-derived suppressor cells (MDSCs), contribute to an immune-suppressive milieu that fosters tumor growth, angiogenesis, and resistance to therapy.[2]
c-Fms-IN-14 is a potent and selective small molecule inhibitor of c-Fms kinase with an IC50 of 4 nM.[3] By blocking CSF-1R signaling, this compound aims to reprogram the TME from immunosuppressive to immune-active. This is achieved by depleting or repolarizing M2-like TAMs towards a pro-inflammatory, anti-tumor M1-like phenotype and by inhibiting the immunosuppressive functions of MDSCs.[2] This modulation of the myeloid landscape is hypothesized to enhance the efficacy of immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies), which rely on a pre-existing or induced anti-tumor T-cell response. Combining this compound with immunotherapy is a promising strategy to overcome resistance to checkpoint blockade and improve patient outcomes.
Mechanism of Action: Reshaping the Tumor Microenvironment
The combination of this compound and immunotherapy, such as an anti-PD-1 antibody, targets two distinct but complementary mechanisms of immune evasion.
-
This compound: Primarily acts on the innate immune cells within the TME. By inhibiting CSF-1R, it reduces the population of immunosuppressive M2-like TAMs and hinders the function of MDSCs. This leads to a decrease in the secretion of immunosuppressive cytokines (e.g., IL-10, TGF-β) and an increase in the presentation of tumor antigens to T-cells.[4]
-
Anti-PD-1/PD-L1 Antibodies: These checkpoint inhibitors act on the adaptive immune system, specifically T-cells. They block the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells and other immune cells, thereby preventing T-cell exhaustion and restoring their cytotoxic anti-tumor activity.[5]
By combining these two approaches, the TME is "reconditioned" by this compound to be more favorable for a robust anti-tumor immune response, which is then unleashed by the checkpoint inhibitor.
Preclinical Data Summary
While specific preclinical data for this compound in combination with immunotherapy is limited in publicly available literature, extensive research with other selective CSF-1R inhibitors, such as Pexidartinib (PLX3397) and BLZ945, provides a strong rationale and proof-of-concept for this combination strategy.
In Vivo Tumor Growth Inhibition
Studies in various syngeneic mouse tumor models have demonstrated that the combination of a CSF-1R inhibitor with an anti-PD-1 or anti-PD-L1 antibody results in significantly enhanced tumor growth inhibition compared to either agent alone.
| Tumor Model | CSF-1R Inhibitor | Immunotherapy | Outcome | Reference |
| Colorectal Cancer (Orthotopic) | Pexidartinib (PLX3397) | anti-PD-1 | Significant reduction in tumor volume with combination therapy compared to monotherapies. | [6] |
| Glioma (Orthotopic) | anti-CSF-1R Antibody | anti-PD-1 | Long-term survivors observed in the combination treatment group. | [7] |
| Pancreatic Cancer | CSF-1R inhibitor | anti-PD-1 + anti-CTLA-4 | Potent tumor regressions, even in larger established tumors. | [4] |
| Melanoma | anti-CSF-1R Antibody | anti-PD-1 | Total regression of all tumors after 17 days of combination treatment. | [8] |
Modulation of the Tumor Immune Microenvironment
The anti-tumor efficacy of the combination therapy is associated with profound changes in the composition and function of immune cells within the tumor.
| Tumor Model | CSF-1R Inhibitor | Immunotherapy | Change in Immune Cell Infiltrate | Reference |
| Colorectal Cancer | Pexidartinib (PLX3397) | anti-PD-1 | Depletion of M2 macrophages and increased infiltration of CD8+ T cells into the tumor nest. | [6] |
| Glioma | anti-CSF-1R Antibody | anti-PD-1 | 2-fold increase in CD8+ cell infiltration and a 1.5-fold higher CD8/CD4 ratio with combination therapy. | [7] |
| Sarcoma (Osteosarcoma) | Pexidartinib (PLX3397) | - | Depletion of TAMs and FOXP3+ regulatory T cells, and enhanced infiltration of CD8+ T cells. | [9] |
| Pancreatic Cancer | CSF-1R inhibitor | - | Enhanced T-cell infiltration. | [4] |
Signaling Pathways and Experimental Workflows
c-Fms (CSF-1R) Signaling Pathway
References
- 1. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Effects of anti-PD-1 immunotherapy on tumor regression: insights from a patient-derived xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pexidartinib and Immune Checkpoint Inhibitors Combine to Activate Tumor Immunity in a Murine Colorectal Cancer Model by Depleting M2 Macrophages Differentiated by Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CSF1R Alone or in Combination with PD1 in Experimental Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M2-like TAMs tamed by anti-CSF1R and anti-PD-1 combination therapy [acir.org]
- 9. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated CSF1R (p-CSF1R) with c-Fms-IN-14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated Colony-Stimulating Factor 1 Receptor (p-CSF1R) by Western blot and the use of c-Fms-IN-14 to assess its inhibitory effect on CSF1R activation.
Introduction
Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and their progenitors.[1][2][3] Upon binding of its ligand, CSF-1, the receptor dimerizes and undergoes autophosphorylation on multiple tyrosine residues.[3][4] This phosphorylation cascade initiates downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways, which are critical for mediating the biological effects of CSF-1.[5][6][7] Dysregulation of CSF1R signaling has been implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[8]
This compound is a potent and selective inhibitor of c-Fms (CSF1R) with an IC50 of 4 nM.[9] This small molecule inhibitor can be utilized to probe the function of CSF1R in cellular signaling and to evaluate the efficacy of CSF1R blockade. Western blotting is a widely used technique to detect specific proteins and their post-translational modifications, such as phosphorylation. This document provides a detailed protocol for performing a Western blot to analyze the phosphorylation status of CSF1R in response to CSF-1 stimulation and its inhibition by this compound.
Key Experimental Parameters
A summary of the critical quantitative data for the Western blot protocol is provided in the table below for easy reference.
| Parameter | Recommendation | Notes |
| Cell Lysis Buffer | RIPA buffer supplemented with protease and phosphatase inhibitors | Crucial for preserving phosphorylation state. |
| Protein Concentration | 20-40 µg per lane | May need optimization based on cell type and p-CSF1R expression. |
| Gel Electrophoresis | 8% SDS-PAGE gel | Adjust percentage based on the molecular weight of the target protein. |
| Primary Antibody (p-CSF1R) | As per manufacturer's recommendation (typically 1:1000 dilution) | Validation of antibody specificity is recommended. |
| Primary Antibody (Total CSF1R) | As per manufacturer's recommendation (typically 1:1000 dilution) | Used as a loading control. |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG (1:2000 - 1:5000) | Choose based on the host species of the primary antibody. |
| This compound Concentration | 10 nM - 1 µM (start with a dose-response) | The IC50 is 4 nM; optimal cellular concentration may vary. |
| This compound Treatment Time | 1 - 4 hours (perform a time-course experiment) | Pre-incubation before CSF-1 stimulation. |
| CSF-1 Stimulation | 50-100 ng/mL for 5-30 minutes | Optimal concentration and time should be determined empirically. |
| Blocking Buffer | 5% Bovine Serum Albumin (BSA) in TBST | Avoid using milk as it contains phosphoproteins that can cause high background. |
Experimental Protocols
Cell Culture and Treatment
-
Seed cells (e.g., macrophage cell lines like RAW 264.7 or bone marrow-derived macrophages) in appropriate culture dishes and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment to reduce basal receptor phosphorylation.
-
Prepare a stock solution of this compound in DMSO.
-
To assess the inhibitory effect of this compound, pre-incubate the cells with the desired concentrations of the inhibitor (e.g., 10 nM, 100 nM, 1 µM) for 1-4 hours. Include a vehicle control (DMSO) group.
-
Stimulate the cells with CSF-1 (e.g., 50-100 ng/mL) for a predetermined time (e.g., 5, 15, or 30 minutes) at 37°C. Include an unstimulated control group.
-
Following stimulation, immediately place the culture dishes on ice and proceed to cell lysis.
Cell Lysis and Protein Quantification
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (20-40 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration. Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Perform the transfer at 100 V for 1-2 hours or overnight at 30 V in a cold room (4°C).
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline containing 0.1% Tween-20 (TBST). Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody against p-CSF1R in 5% BSA/TBST according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in 5% BSA/TBST. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Signal Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (Optional): To detect total CSF1R as a loading control, the membrane can be stripped of the bound antibodies using a stripping buffer. After stripping, the membrane should be washed, blocked again, and then incubated with the primary antibody for total CSF1R, followed by the secondary antibody and detection steps as described above.
Visualizations
Experimental Workflow
Caption: Workflow for p-CSF1R Western Blotting.
CSF1R Signaling Pathway and Inhibition by this compound
Caption: CSF1R signaling and this compound inhibition.
References
- 1. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Flow Cytometry Analysis of Tumor-Associated Macrophages (TAMs) Following c-Fms-IN-14 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of Tumor-Associated Macrophages (TAMs) using flow cytometry after treatment with the c-Fms inhibitor, c-Fms-IN-14. This document outlines the underlying principles, detailed experimental protocols, and data interpretation to assess the efficacy of this compound in modulating the tumor microenvironment.
Introduction to c-Fms and TAMs
The colony-stimulating factor 1 receptor (CSF-1R), encoded by the proto-oncogene c-Fms, is a crucial tyrosine kinase receptor for the survival, proliferation, and differentiation of macrophages.[1][2] In the tumor microenvironment, signaling through the c-Fms pathway, primarily activated by its ligand CSF-1, is instrumental in the recruitment and polarization of TAMs.[1][2]
TAMs are a significant component of the tumor stroma and are generally categorized into two main phenotypes: the anti-tumoral, pro-inflammatory M1-like macrophages and the pro-tumoral, anti-inflammatory M2-like macrophages.[3][4][5] A high density of M2-like TAMs is often associated with poor prognosis in various cancers due to their roles in promoting angiogenesis, tumor cell invasion, and immunosuppression.[2][3]
This compound is a small molecule inhibitor designed to target the kinase activity of c-Fms. By inhibiting c-Fms signaling, this compound is expected to reduce the number of TAMs within the tumor and/or repolarize them from an M2-like to an M1-like phenotype, thereby creating a more immune-supportive microenvironment. Flow cytometry is an indispensable tool for quantifying these changes in TAM populations and their phenotypic shifts.
Principle of the Assay
This protocol utilizes multi-color flow cytometry to identify and quantify different TAM subpopulations within a tumor single-cell suspension. The general workflow involves:
-
In vivo or in vitro treatment: A tumor model (e.g., syngeneic mouse model) is treated with this compound or a vehicle control.
-
Tumor Dissociation: Tumors are harvested and enzymatically digested to obtain a single-cell suspension.
-
Antibody Staining: The cell suspension is stained with a panel of fluorescently-labeled antibodies against specific cell surface and intracellular markers to identify total TAMs and distinguish between M1 and M2-like phenotypes.
-
Flow Cytometry Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The acquired data is analyzed to determine the percentage and absolute numbers of different TAM subsets.
Signaling Pathway of c-Fms Inhibition
The binding of CSF-1 to its receptor, c-Fms, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for macrophage survival, proliferation, and differentiation. This compound, as a kinase inhibitor, blocks this autophosphorylation step, thereby abrogating the downstream signaling required for the maintenance of pro-tumoral TAMs.
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Materials and Reagents
-
This compound
-
Vehicle control (e.g., DMSO, PBS)
-
Tumor-bearing mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV
-
DNase I
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS Buffer (PBS with 2% FBS and 2 mM EDTA)
-
Fc Block (anti-mouse CD16/CD32)
-
Fixable Viability Dye
-
Fluorescently-conjugated antibodies (see Table 1)
-
Intracellular Staining Buffer Kit
Table 1: Recommended Antibody Panel for TAM Flow Cytometry
| Marker | Fluorochrome | Lineage/Function |
| CD45 | AF700 | Pan-leukocyte marker |
| CD11b | APC-Cy7 | Myeloid marker |
| F4/80 | PE | Mature macrophage marker (mouse) |
| Ly6G | PerCP-Cy5.5 | Neutrophil marker (dump channel) |
| Ly6C | BV605 | Monocyte/Macrophage subset marker |
| CD206 | APC | M2-like TAM marker |
| CD86 | FITC | M1-like TAM marker |
| MHC-II | PE-Cy7 | M1-like TAM marker / Antigen presentation |
Experimental Workflow
Caption: Experimental workflow for TAM analysis by flow cytometry.
Detailed Protocol
-
Tumor Cell Dissociation:
-
Harvest tumors from treated and control animals.
-
Mince the tumors into small pieces in RPMI-1640 medium.
-
Digest the tissue with Collagenase IV (1 mg/mL) and DNase I (100 U/mL) in RPMI-1640 for 30-45 minutes at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Wash the cells with RPMI-1640 and centrifuge at 300 x g for 5 minutes.
-
-
Red Blood Cell Lysis:
-
Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.
-
Add excess FACS buffer to stop the lysis and centrifuge.
-
-
Staining Procedure:
-
Resuspend the cell pellet in FACS buffer and perform a cell count.
-
Aliquot approximately 1-2 x 10^6 cells per tube.
-
Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells.
-
Wash the cells with FACS buffer.
-
Block non-specific antibody binding by incubating with Fc Block for 10-15 minutes on ice.
-
Add the cocktail of fluorescently-conjugated surface antibodies (Table 1) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
(Optional) For intracellular markers, fix and permeabilize the cells using an appropriate kit and then stain for intracellular targets.
-
Resuspend the final cell pellet in FACS buffer for flow cytometry analysis.
-
Data Analysis and Gating Strategy
Caption: Gating strategy for identifying TAM subpopulations.
Expected Results and Data Presentation
Treatment with this compound is expected to lead to a reduction in the overall TAM population and a shift in the M1/M2 ratio, favoring the M1-like phenotype. The following table presents illustrative quantitative data based on typical results from c-Fms inhibitor studies.
Table 2: Illustrative Flow Cytometry Data of TAMs after this compound Treatment
| Parameter | Vehicle Control (Mean ± SD) | This compound (Mean ± SD) |
| TAMs as % of Live CD45+ Cells | 25.4 ± 3.1% | 12.1 ± 2.5% |
| Absolute TAMs per gram of tumor | 1.5 x 10^6 ± 0.3 x 10^6 | 0.6 x 10^6 ± 0.2 x 10^6 |
| M2-like TAMs (CD206+) as % of TAMs | 85.2 ± 5.6% | 45.8 ± 7.2% |
| M1-like TAMs (CD86+) as % of TAMs | 10.5 ± 2.3% | 40.1 ± 6.8% |
| M1/M2 Ratio (CD86+/CD206+) | 0.12 | 0.88 |
Note: This data is for illustrative purposes only and actual results may vary depending on the tumor model, treatment regimen, and experimental conditions.
Troubleshooting
-
Low Cell Yield: Optimize digestion time and enzyme concentration. Ensure tumors are thoroughly minced.
-
High Cell Death: Handle cells gently, keep them on ice, and minimize the duration of the protocol. Titrate digestion enzymes.
-
Poor Staining/High Background: Titrate antibodies to determine optimal concentrations. Ensure proper Fc blocking. Use appropriate compensation controls.
-
Difficulty in Gating: Run single-stain controls for proper compensation setup. Use fluorescence minus one (FMO) controls to help set gates accurately.
Conclusion
The protocols and guidelines presented here provide a robust framework for assessing the impact of this compound on the TAM population within the tumor microenvironment. By employing multi-color flow cytometry, researchers can obtain quantitative data on the depletion of TAMs and the reprogramming of their phenotype, which are critical for evaluating the therapeutic potential of c-Fms inhibitors in cancer therapy.
References
- 1. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional Relationship between Tumor-Associated Macrophages and Macrophage Colony-Stimulating Factor as Contributors to Cancer Progression [frontiersin.org]
- 3. Immunotherapies Targeting Tumor-Associated Macrophages (TAMs) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory Mechanism of M1/M2 Macrophage Polarization in the Development of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for c-Fms Inhibition in Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction. Macrophages and osteoclasts, both of which differentiate from monocytic precursors under the control of the colony-stimulating factor 1 (CSF-1) receptor, also known as c-Fms, are key players in the pathogenesis of RA.[1][2][3] Activation of c-Fms by its ligands, CSF-1 (also known as M-CSF) and IL-34, promotes the differentiation, survival, and activation of these cells, contributing to the inflammatory cascade and bone erosion seen in RA.[1][3][4] Consequently, inhibition of the c-Fms signaling pathway presents a promising therapeutic strategy for the treatment of RA.
These application notes provide an overview of the role of c-Fms in RA and detail protocols for evaluating c-Fms inhibitors in preclinical animal models of the disease. While specific data for c-Fms-IN-14 in rheumatoid arthritis models is not currently available in the public domain, the following protocols and data presentation are based on studies with other potent and selective c-Fms inhibitors, such as GW2580 and Ki-20227, and can serve as a comprehensive guide for the preclinical evaluation of this compound.
Mechanism of Action: The Role of c-Fms in Rheumatoid Arthritis
The c-Fms signaling pathway is integral to the pathogenesis of rheumatoid arthritis through its role in the differentiation and function of macrophages and osteoclasts.[1][2]
-
Macrophage Differentiation and Activation: In the inflamed synovium, various cells, including synovial fibroblasts and T cells, produce high levels of M-CSF.[1] M-CSF binds to c-Fms on monocytes, driving their differentiation into pro-inflammatory macrophages. These activated macrophages, in turn, produce a plethora of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which perpetuate the inflammatory response and contribute to synovial inflammation and joint damage.[5]
-
Osteoclastogenesis and Bone Erosion: c-Fms signaling is also essential for the differentiation of monocytes into bone-resorbing osteoclasts.[2][5] In the arthritic joint, the inflammatory environment, rich in RANKL and M-CSF, promotes excessive osteoclast activity, leading to the characteristic bone erosions and joint destruction observed in RA.[2]
Inhibition of c-Fms is therefore expected to ameliorate RA by a dual mechanism: reducing the infiltration and activation of inflammatory macrophages in the synovium and inhibiting osteoclast-mediated bone resorption.[1][4]
c-Fms Signaling Pathway
The binding of M-CSF or IL-34 to the c-Fms receptor tyrosine kinase induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, which are crucial for the proliferation, survival, and differentiation of myeloid precursor cells into macrophages and osteoclasts.
Preclinical Evaluation of c-Fms Inhibitors in Rheumatoid Arthritis Models
Several well-established animal models are used to study the pathology of RA and to evaluate the efficacy of potential therapeutic agents. The most commonly used are the Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA) models in mice.
Experimental Workflow for Preclinical Efficacy Testing
Experimental Protocols
The following are detailed protocols for the induction of arthritis and subsequent treatment with a c-Fms inhibitor. These protocols are based on established methods and can be adapted for the evaluation of this compound.[6][7][8][9]
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used autoimmune model of RA that shares many immunological and pathological features with the human disease.[6][7]
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
This compound (or other c-Fms inhibitor)
-
Vehicle for inhibitor administration (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
Protocol:
-
Preparation of Collagen Emulsion:
-
Dissolve CII in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
On the day of immunization, emulsify the CII solution with an equal volume of CFA to a final concentration of 1 mg/mL CII.
-
-
Primary Immunization (Day 0):
-
Anesthetize mice and inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a fresh emulsion of CII (2 mg/mL) with an equal volume of IFA.
-
Inject 100 µL of the CII/IFA emulsion intradermally at a different site near the base of the tail.
-
-
Treatment Protocol:
-
Begin treatment with this compound or vehicle on the day of the booster immunization (prophylactic) or upon the first signs of arthritis (therapeutic).
-
Administer the compound orally once or twice daily at the desired dose(s). Dosing for selective c-Fms inhibitors like GW2580 has been reported in the range of 40-80 mg/kg.[4]
-
-
Monitoring and Evaluation:
-
Monitor mice daily for the onset and severity of arthritis starting from day 21.
-
Score each paw for inflammation on a scale of 0-4 (0 = normal, 1 = erythema and mild swelling of one digit, 2 = erythema and mild swelling of the ankle or wrist, 3 = erythema and moderate swelling of the entire paw, 4 = severe swelling and/or ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper every 2-3 days.
-
-
Endpoint Analysis (Day 42-49):
-
At the end of the study, euthanize mice and collect hind paws for histological analysis.
-
Collect blood for serum analysis of inflammatory cytokines and anti-CII antibodies.
-
Collagen Antibody-Induced Arthritis (CAIA) in Mice
The CAIA model has a rapid onset and is independent of T and B cell responses, making it suitable for studying the innate immune mechanisms of arthritis.[9]
Materials:
-
Male BALB/c or C57BL/6 mice (8-10 weeks old)
-
Arthritogenic anti-type II collagen monoclonal antibody cocktail
-
Lipopolysaccharide (LPS)
-
This compound (or other c-Fms inhibitor)
-
Vehicle for inhibitor administration
Protocol:
-
Antibody Administration (Day 0):
-
Inject mice intraperitoneally with the anti-CII antibody cocktail (typically 1-2 mg per mouse).
-
-
LPS Administration (Day 3):
-
Inject mice intraperitoneally with LPS (25-50 µg per mouse) to synchronize and enhance the inflammatory response.
-
-
Treatment Protocol:
-
Begin treatment with this compound or vehicle on Day 0 or Day 1.
-
Administer the compound orally once or twice daily.
-
-
Monitoring and Evaluation:
-
Monitor and score arthritis severity and measure paw thickness daily from Day 3 to Day 14.
-
-
Endpoint Analysis (Day 14):
-
Euthanize mice and collect paws for histology and blood for cytokine analysis.
-
Data Presentation
Quantitative data from these studies should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Representative Clinical Scores in a CIA Model
| Treatment Group | Mean Arthritis Score (Day 42) | % Inhibition |
| Vehicle | 10.5 ± 1.2 | - |
| c-Fms Inhibitor (Low Dose) | 6.2 ± 0.8 | 41% |
| c-Fms Inhibitor (High Dose) | 3.1 ± 0.5 | 70% |
Table 2: Representative Paw Thickness in a CAIA Model
| Treatment Group | Paw Thickness (mm, Day 10) | Change from Baseline (%) |
| Vehicle | 3.8 ± 0.3 | 90% |
| c-Fms Inhibitor | 2.5 ± 0.2 | 25% |
Table 3: Representative Histological Scores in a CIA Model
| Treatment Group | Synovial Inflammation | Cartilage Damage | Bone Erosion |
| Vehicle | 3.5 ± 0.4 | 3.2 ± 0.5 | 3.0 ± 0.3 |
| c-Fms Inhibitor | 1.2 ± 0.3 | 1.0 ± 0.2 | 0.8 ± 0.2 |
| (Scores are on a scale of 0-4, where 0 is normal and 4 is severe) |
Conclusion
The inhibition of the c-Fms signaling pathway holds significant therapeutic potential for rheumatoid arthritis by targeting key pathogenic cell types, namely macrophages and osteoclasts. The protocols and evaluation methods outlined in these application notes provide a robust framework for the preclinical assessment of c-Fms inhibitors like this compound in relevant animal models of RA. The expected outcomes include a significant reduction in clinical signs of arthritis, decreased synovial inflammation, and protection against cartilage and bone destruction. These studies are crucial for advancing novel c-Fms inhibitors into clinical development for the treatment of rheumatoid arthritis and other inflammatory diseases.
References
- 1. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. Colony-stimulating factor (CSF) 1 receptor blockade reduces inflammation in human and murine models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.stanford.edu [med.stanford.edu]
- 5. Frontiers | Regulation of differentiation and generation of osteoclasts in rheumatoid arthritis [frontiersin.org]
- 6. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
c-Fms-IN-14 solubility in DMSO and PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using c-Fms-IN-14.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: Is this compound soluble in aqueous buffers like PBS?
A2: Small molecule kinase inhibitors like this compound are often poorly soluble in aqueous buffers such as PBS. Direct dissolution in PBS is not recommended. For experiments requiring the use of this compound in an aqueous medium, it is advised to first prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous buffer.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of the compound in the calculated volume of DMSO. It is recommended to use newly opened DMSO to avoid issues with water absorption, which can affect solubility.
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of the c-Fms kinase, also known as colony-stimulating factor 1 receptor (CSF-1R). By inhibiting c-Fms, it blocks the signaling pathway activated by its ligand, CSF-1.
Troubleshooting Guide
Solubility Issues
Problem: The compound is not fully dissolving in DMSO.
-
Possible Cause: The concentration is too high, or the DMSO has absorbed water.
-
Solution:
-
Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution.
-
Use a fresh, anhydrous stock of DMSO.
-
If the compound still does not dissolve, consider preparing a slightly lower concentration stock solution.
-
Problem: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium).
-
Possible Cause: The final concentration of the compound in the aqueous buffer is above its solubility limit. The final concentration of DMSO may also be too low to maintain solubility.
-
Solution:
-
Increase the final concentration of DMSO in the working solution. However, be mindful that high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.
-
Decrease the final concentration of this compound in the working solution.
-
Try a serial dilution approach. Instead of a single large dilution, perform several smaller dilution steps.
-
Consider the use of a surfactant or solubilizing agent, but be aware that this may affect your experimental results.
-
Quantitative Data Summary
While specific quantitative solubility data for this compound in DMSO and PBS is not available in the provided search results, the following table summarizes the solubility of other c-Fms inhibitors in DMSO, which suggests a high solubility for compounds in this class in this solvent.
| Compound | Solvent | Solubility |
| c-Fms-IN-2 | DMSO | ≥ 100 mg/mL[1] |
| c-Fms-IN-8 | DMSO | 100 mg/mL[2] |
| A related compound, VU0238429 | DMSO | ≥ 20 mg/mL[3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. The molecular weight of this compound is needed for this calculation.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Signaling Pathway Diagram
The diagram below illustrates the simplified signaling pathway of c-Fms (CSF-1R). Upon binding of its ligand, CSF-1, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that are crucial for the proliferation, survival, and differentiation of myeloid cells.[4][5][6] this compound acts as an inhibitor of this receptor.
Caption: Simplified c-Fms (CSF-1R) signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
- 4. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 5. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 6. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing c-Fms-IN-14 Concentration for In Vitro Experiments
Welcome to the technical support center for c-Fms-IN-14. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. c-Fms is a receptor tyrosine kinase crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.
Q2: What is the IC50 of this compound?
A2: this compound has a reported IC50 value of approximately 4 nM for c-Fms kinase.[1] This high potency indicates that it can be effective at low nanomolar concentrations in vitro.
Q3: What are the primary research applications for this compound?
A3: Given its role in macrophage and osteoclast biology, this compound is primarily used in research related to cancer, autoimmune diseases, and inflammatory disorders where these cell types are implicated.
Q4: How should I prepare and store a stock solution of this compound?
A4: Like many kinase inhibitors, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibitory effect observed. | Incorrect concentration: The concentration of this compound may be too low to effectively inhibit c-Fms in your specific cell type or experimental setup. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 1 nM to 10 µM) to identify the effective concentration range for your assay. |
| Degradation of the compound: Improper storage or handling may have led to the degradation of this compound. | Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage conditions are maintained. | |
| Cellular context: The cell line you are using may have low c-Fms expression or mutations that confer resistance to the inhibitor. | Confirm c-Fms expression in your cell line using techniques like Western blot or flow cytometry. Consider using a cell line known to be sensitive to c-Fms inhibition as a positive control. | |
| High background or off-target effects. | Concentration too high: Using an excessively high concentration of this compound can lead to the inhibition of other kinases, resulting in off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. Refer to kinase selectivity data if available to understand potential off-target kinases. |
| Non-specific binding: The inhibitor may be binding to other cellular components. | Include appropriate controls in your experiment, such as a vehicle control (DMSO only) and a negative control compound that is structurally similar but inactive against c-Fms. | |
| Poor solubility in cell culture medium. | Precipitation of the compound: When diluting the DMSO stock into aqueous cell culture medium, the inhibitor may precipitate out of solution. | Ensure thorough mixing when preparing the working solution. Avoid preparing large volumes of diluted compound that will be stored for extended periods. Prepare fresh dilutions for each experiment. If precipitation persists, consider using a lower final concentration or a different formulation approach, though this is often not necessary for typical in vitro concentrations. |
| Inconsistent or variable results. | Inconsistent experimental technique: Variations in cell seeding density, incubation times, or reagent preparation can lead to variability. | Standardize all experimental procedures. Ensure consistent cell passage numbers and confluency. |
| Instability of the compound in culture medium: The inhibitor may degrade over long incubation periods. | For long-term experiments, consider replenishing the medium with fresh inhibitor at regular intervals. |
Data Presentation
Table 1: In Vitro Potency of Selected c-Fms Inhibitors
| Inhibitor | Target(s) | IC50 (nM) |
| This compound | c-Fms | 4 [1] |
| Pexidartinib (PLX3397) | c-Fms, KIT, FLT3 | c-Fms: 20 |
| GW2580 | c-Fms | c-Fms: 30 |
| Ki20227 | c-Fms | c-Fms: 2 |
| JNJ-40346527 | c-Fms | c-Fms: 3.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cells.
Materials:
-
Cells of interest (e.g., RAW 264.7 murine macrophages)
-
This compound
-
Complete cell culture medium
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Serum-free cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Serum Starvation (Optional): If studying the effect of the inhibitor in the absence of serum growth factors, replace the medium with 100 µL of serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the appropriate medium (with or without serum). Add 100 µL of the diluted inhibitor to the wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[2][3][4][5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Phospho-c-Fms
This protocol is designed to detect the inhibition of c-Fms phosphorylation by this compound.
Materials:
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Cells expressing c-Fms (e.g., bone marrow-derived macrophages, THP-1)
-
This compound
-
M-CSF (Macrophage Colony-Stimulating Factor)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies: anti-phospho-c-Fms (Tyr723), anti-total c-Fms
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Secondary antibody (HRP-conjugated)
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Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with M-CSF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Fms phosphorylation.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibody against phospho-c-Fms. Subsequently, strip the membrane and re-probe with an antibody against total c-Fms as a loading control.
-
Detection: Incubate with the appropriate secondary antibody and visualize the bands using a chemiluminescent substrate.
Mandatory Visualizations
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
Navigating the Nuances of c-Fms-IN-14: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for troubleshooting inconsistent results and optimizing experiments with the c-Fms inhibitor, c-Fms-IN-14.
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols to address common challenges encountered when working with this compound, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (c-Fms/CSF1R) with a reported IC50 of 4 nM.[1][2] This guide is designed to help you achieve consistent and reliable results in your cancer and autoimmune disease research.
Understanding this compound: Key Properties
A clear understanding of the inhibitor's characteristics is fundamental to successful experimentation. Below is a summary of key data for this compound.
| Property | Value | Source |
| Target | c-Fms (CSF1R) | [1][2] |
| IC50 | 4 nM | [1][2] |
| Primary Research Areas | Cancer, Autoimmune Diseases | [1][2] |
| Solubility | Soluble in DMSO |
Troubleshooting Common Issues
Inconsistent results with small molecule inhibitors can arise from a variety of factors, from initial compound handling to the specifics of the experimental setup. This section addresses potential problems in a question-and-answer format.
FAQs: Inconsistent Inhibitory Activity
Q1: My expected inhibition of c-Fms phosphorylation with this compound is not being observed or is highly variable. What are the possible causes?
A1: Several factors could contribute to this issue:
-
Inhibitor Preparation and Storage:
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Improper Dissolution: Ensure this compound is fully dissolved in high-quality, anhydrous DMSO to make a concentrated stock solution. Vortex thoroughly.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution, which can lead to degradation. Aliquot the stock solution into single-use volumes.
-
Storage Conditions: Store the DMSO stock solution at -20°C or -80°C for long-term stability.
-
-
Experimental Conditions:
-
Precipitation in Media: When diluting the DMSO stock into aqueous cell culture media, the inhibitor may precipitate, especially at higher concentrations. To mitigate this, perform serial dilutions in DMSO first before adding to the final aqueous solution. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
Inhibitor Stability in Media: The stability of this compound in your specific cell culture medium at 37°C over the course of your experiment may be a factor. Consider performing a time-course experiment to assess the stability of the inhibitor's effect.
-
Cell Density and Health: High cell density can lead to increased metabolism or sequestration of the inhibitor. Ensure your cells are in the logarithmic growth phase and at an appropriate density.
-
-
Assay-Specific Factors:
-
Off-Target Effects: While this compound is a potent c-Fms inhibitor, all kinase inhibitors have the potential for off-target effects. Consider that the observed cellular phenotype may be a result of inhibiting other kinases. A kinase selectivity profile would be necessary to definitively rule this out.
-
Cellular Context: The expression level of c-Fms in your chosen cell line is critical. Confirm high expression of the target protein by Western blot or flow cytometry.
-
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process for troubleshooting inconsistent results with this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Detailed Experimental Protocols
To ensure reproducibility, detailed and validated protocols are essential. The following sections provide methodologies for key experiments involving this compound.
Cell-Based Assay for c-Fms Inhibition
This protocol outlines a general procedure for assessing the inhibitory activity of this compound in a cell-based assay by measuring the phosphorylation of c-Fms.
Cell Line Selection: Choose a cell line with high endogenous expression of c-Fms, such as macrophage-like cell lines (e.g., RAW 264.7) or cancer cell lines known to overexpress CSF1R.
Experimental Workflow Diagram
Caption: Workflow for a cell-based c-Fms inhibition assay.
Methodology:
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of the experiment.
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Serum Starvation: Once cells have adhered, replace the growth medium with serum-free medium and incubate for 12-24 hours. This reduces basal signaling.
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Inhibitor Pre-treatment: Prepare a dilution series of this compound in serum-free medium. Aspirate the starvation medium and add the inhibitor-containing medium to the cells. Incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.
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Ligand Stimulation: Add Macrophage Colony-Stimulating Factor (M-CSF) to each well to a final concentration of 50 ng/mL (or a pre-determined optimal concentration) and incubate for 15 minutes at 37°C. Include an unstimulated control.
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Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Proceed with Western blot analysis as detailed in the subsequent protocol.
Western Blot Protocol for c-Fms Phosphorylation
This protocol details the steps for detecting changes in c-Fms phosphorylation following treatment with this compound.
Reagents and Materials:
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Primary antibodies: Rabbit anti-phospho-c-Fms (Tyr723) and Rabbit anti-total c-Fms.
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Secondary antibody: HRP-conjugated anti-rabbit IgG.
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SDS-PAGE gels and buffers.
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Nitrocellulose or PVDF membranes.
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Chemiluminescent substrate.
Methodology:
-
Sample Preparation: Mix equal amounts of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-c-Fms (diluted in blocking buffer) overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 5-10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
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Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
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Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total c-Fms.
c-Fms Signaling Pathway
Understanding the c-Fms signaling cascade is crucial for interpreting experimental results. The binding of M-CSF or IL-34 to c-Fms induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which regulate cell survival, proliferation, and differentiation.
Caption: Simplified c-Fms signaling pathway upon ligand binding.
By providing this structured guide, we aim to empower researchers to effectively utilize this compound in their experiments, leading to more robust and reproducible scientific discoveries. For further assistance, consulting the manufacturer's product data sheet and relevant publications is always recommended.
References
Technical Support Center: Addressing Resistance to c-Fms-IN-14 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to the c-Fms inhibitor, c-Fms-IN-14, in cancer cells.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing potential issues when encountering resistance to this compound in your experiments.
| Observed Problem | Potential Cause | Recommended Action |
| Decreased sensitivity to this compound (Increased IC50) | 1. Acquired resistance through bypass signaling pathway activation: Upregulation of alternative survival pathways, such as the PI3K/Akt pathway, can compensate for c-Fms inhibition. This may be driven by factors from the tumor microenvironment like IGF-1.[1][2][3][4] | - Investigate bypass pathway activation: Perform Western blot analysis to assess the phosphorylation status of key downstream effectors like Akt and ERK. - Consider combination therapy: Co-treatment with inhibitors of the activated bypass pathway (e.g., PI3K or IGF-1R inhibitors) may restore sensitivity to this compound.[2][4] |
| 2. Target mutation: A mutation in the c-Fms kinase domain may prevent this compound binding. For the related inhibitor imatinib, a mutation of Asp-802 to Val in c-Fms has been shown to confer resistance.[5][6] | - Sequence the c-Fms gene: Analyze the kinase domain of c-Fms in your resistant cell lines to identify potential mutations. | |
| 3. Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the removal of the inhibitor from the cell, reducing its effective concentration.[3] | - Assess ABC transporter expression: Use qPCR or Western blot to measure the expression levels of common drug efflux pumps like MDR1 (ABCB1) and MRP1 (ABCC1). - Use efflux pump inhibitors: Co-treatment with known ABC transporter inhibitors can help determine if this is the mechanism of resistance. | |
| 4. Altered drug metabolism: Cancer cells can develop mechanisms to metabolize and inactivate drugs more efficiently. | - Consult literature for this compound metabolism: Review available data on the metabolic pathways of this compound. - Perform metabolic profiling: Compare the metabolic profiles of sensitive and resistant cells to identify differences in drug metabolism. | |
| Variable or inconsistent results | 1. Cell line heterogeneity: The parental cell line may contain a subpopulation of cells with intrinsic resistance. | - Perform single-cell cloning: Isolate and expand single-cell clones from the parental line to establish a more homogeneous population for your experiments.[7][8] |
| 2. Experimental variability: Inconsistent cell culture conditions, reagent quality, or assay procedures can lead to variable results. | - Standardize protocols: Ensure consistent cell passage numbers, seeding densities, and drug preparation methods.[9] - Perform regular quality control: Routinely check the quality and potency of your this compound stock. | |
| No effect of this compound on cell viability | 1. Cell line is not dependent on c-Fms signaling: The chosen cancer cell line may not rely on the c-Fms pathway for survival and proliferation. | - Confirm c-Fms expression and activity: Use Western blot to verify the expression and phosphorylation of c-Fms in your cell line. - Test in a c-Fms-dependent cell line: Use a positive control cell line known to be sensitive to c-Fms inhibition. |
| 2. Inactive compound: The this compound compound may have degraded. | - Verify compound activity: Test the compound on a sensitive control cell line. - Properly store the compound: Ensure this compound is stored according to the manufacturer's recommendations. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the c-Fms (also known as CSF1R) receptor tyrosine kinase, with an IC50 of 4 nM.[10] c-Fms is the receptor for Colony Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[11] Its activation is crucial for the survival, proliferation, and differentiation of myeloid cells, including tumor-associated macrophages (TAMs).[11][12] By inhibiting c-Fms, this compound can modulate the tumor microenvironment and directly inhibit cancer cells that express c-Fms.
Q2: How can I generate a this compound resistant cell line?
A2: You can generate a resistant cell line by continuous or pulsatile exposure of a sensitive parental cell line to increasing concentrations of this compound over a prolonged period.[7][8] The process typically involves starting with a low concentration (e.g., the IC20) and gradually increasing the dose as the cells adapt and resume proliferation. The establishment of resistance should be confirmed by a significant increase in the IC50 value compared to the parental cell line.
Q3: What are the known mechanisms of acquired resistance to c-Fms inhibitors?
A3: The most well-documented mechanism of acquired resistance to c-Fms inhibitors is the activation of bypass signaling pathways.[1][2][3] A prominent example is the upregulation of the PI3K/Akt pathway, often driven by increased IGF-1 signaling within the tumor microenvironment.[1][4] Additionally, mutations in the c-Fms kinase domain, such as the D802V mutation identified in response to imatinib, could potentially confer resistance to this compound.[5][6]
Q4: My cancer cells are developing resistance to this compound. What are my next steps?
A4: First, confirm the development of resistance by determining the IC50 of this compound in your resistant cell line and comparing it to the parental line. Next, investigate the potential resistance mechanisms. We recommend starting with a Western blot analysis to check for the activation of bypass pathways like PI3K/Akt and MAPK/ERK. Concurrently, you can sequence the kinase domain of c-Fms to check for mutations. Based on your findings, you can explore combination therapies with inhibitors targeting the identified resistance mechanism.
Q5: Can resistance to this compound be mediated by the tumor microenvironment?
A5: Yes, studies have shown that the tumor microenvironment plays a crucial role in acquired resistance to CSF1R inhibitors.[1][3][4] For instance, macrophages within the tumor can secrete factors like IGF-1 that activate alternative survival pathways in cancer cells, thereby circumventing the effects of c-Fms inhibition.[1][4][13]
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
Objective: To develop a cancer cell line with acquired resistance to this compound.
Methodology:
-
Determine the initial IC50: First, establish the baseline sensitivity of the parental cancer cell line to this compound by performing a dose-response assay and calculating the IC50 value.
-
Initial exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20.
-
Gradual dose escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring and maintenance: Continuously monitor the cells for signs of toxicity and proliferation. Maintain the cells at each concentration until a stable, proliferating population is established.
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Confirmation of resistance: After several months of continuous culture with escalating doses of this compound, perform a dose-response assay to determine the new IC50 value. A significant increase in the IC50 (e.g., >5-fold) compared to the parental cell line confirms the establishment of a resistant cell line.
-
Cryopreservation: Cryopreserve the resistant cell line at various passages to ensure a consistent source for future experiments.
Protocol 2: Assessment of Bypass Pathway Activation
Objective: To determine if resistance to this compound is associated with the activation of alternative signaling pathways.
Methodology:
-
Cell lysis: Culture both the parental (sensitive) and the this compound resistant cell lines to 70-80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each cell line onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against key signaling proteins, including:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-c-Fms (Tyr723)
-
Total c-Fms
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: Compare the levels of phosphorylated proteins between the sensitive and resistant cell lines. A significant increase in the phosphorylation of Akt or ERK in the resistant cells, especially in the presence of this compound, suggests the activation of a bypass pathway.
Visualizations
Caption: c-Fms signaling and a common resistance mechanism.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Experimental workflow for generating resistant cell lines.
References
- 1. The tumor microenvironment underlies acquired resistance to CSF-1R inhibition in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. FMS receptor for M-CSF (CSF-1) is sensitive to the kinase inhibitor imatinib and mutation of Asp-802 to Val confers resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. knowledge.lonza.com [knowledge.lonza.com]
- 9. Stable Cell Line Generation | Thermo Fisher Scientific - BG [thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
best practices for handling c-Fms-IN-14 in the lab
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using c-Fms-IN-14 in the laboratory. It includes detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the c-Fms kinase, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] It functions by blocking the ATP binding site of the kinase, thereby inhibiting its downstream signaling pathways. The c-Fms signaling cascade is crucial for the proliferation, differentiation, and survival of myeloid lineage cells, including macrophages and osteoclasts.[2][3]
Q2: What are the primary research applications of this compound?
A2: this compound is primarily used in cancer and autoimmune disease research.[1] By inhibiting c-Fms, it can modulate the activity of tumor-associated macrophages (TAMs) and osteoclasts, which are involved in tumor progression, metastasis, and inflammatory bone loss.
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C. For short-term storage, it can be kept at 4°C. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific recommendations for storage and handling.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). When preparing stock solutions, ensure the compound is fully dissolved. For cell-based assays, it is crucial to dilute the DMSO stock in culture medium to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.1%).
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and related experimental parameters.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 (c-Fms) | 4 nM | [1] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Cell Line | Assay Type | Recommended Concentration Range | Incubation Time |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | Osteoclast Differentiation | 10 nM - 1 µM | 5-7 days |
| Human Monocyte-Derived Macrophages (MDMs) | Macrophage Polarization | 10 nM - 1 µM | 24-72 hours |
| Various Cancer Cell Lines (e.g., Breast, Lung) | Cytotoxicity/Proliferation | 100 nM - 10 µM | 48-72 hours |
Note: These are general recommendations. The optimal concentration and incubation time should be determined empirically for each specific cell line and experimental setup.
Experimental Protocols & Methodologies
Protocol 1: Western Blotting for c-Fms Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on M-CSF-induced c-Fms phosphorylation.
Materials:
-
Cells expressing c-Fms (e.g., BMDMs, RAW 264.7)
-
This compound
-
Recombinant Murine M-CSF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Fms (Tyr723), anti-total c-Fms
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate cells with an optimal concentration of M-CSF (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize bands using a chemiluminescent substrate.
-
Protocol 2: Osteoclast Differentiation Assay
This protocol is designed to evaluate the effect of this compound on the differentiation of osteoclasts from bone marrow-derived macrophages.
Materials:
-
Murine bone marrow cells
-
Recombinant Murine M-CSF
-
Recombinant Murine RANKL
-
This compound
-
Alpha-MEM with 10% FBS
-
TRAP staining kit
Procedure:
-
Isolation and Culture of BMDMs:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in alpha-MEM with 10% FBS and M-CSF (e.g., 30 ng/mL) for 3 days to generate BMDMs.
-
-
Osteoclast Differentiation:
-
Plate the BMDMs in 96-well plates.
-
Culture the cells with M-CSF (30 ng/mL) and RANKL (50 ng/mL) in the presence of varying concentrations of this compound or DMSO.
-
Replace the medium every 2-3 days.
-
-
TRAP Staining and Analysis:
-
After 5-7 days, fix the cells.
-
Stain for Tartrate-Resistant Acid Phosphatase (TRAP) activity according to the manufacturer's instructions.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells, which are considered mature osteoclasts.
-
Signaling Pathways and Experimental Workflows
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blotting analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No inhibition of c-Fms phosphorylation observed in Western Blot | 1. Inactive this compound: Improper storage or handling. | 1. Prepare a fresh stock solution of this compound. Ensure proper storage at -80°C. |
| 2. Insufficient inhibitor concentration or incubation time. | 2. Perform a dose-response and time-course experiment to determine the optimal concentration and pre-incubation time for your cell line. | |
| 3. Low c-Fms expression or M-CSF responsiveness in cells. | 3. Confirm c-Fms expression in your cell line by Western Blot. Test different concentrations of M-CSF to ensure a robust phosphorylation signal. | |
| High background in Western Blot | 1. Insufficient blocking. | 1. Increase the blocking time to 1.5-2 hours. Use a different blocking agent (e.g., 5% BSA instead of non-fat milk). |
| 2. Primary or secondary antibody concentration is too high. | 2. Titrate your antibodies to determine the optimal dilution. | |
| 3. Insufficient washing. | 3. Increase the number and duration of washes with TBST. | |
| Reduced cell viability in control (DMSO) group | 1. High DMSO concentration. | 1. Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%). |
| 2. Contamination. | 2. Check for microbial contamination in cell cultures. | |
| Variability in osteoclast differentiation assay | 1. Inconsistent cell seeding density. | 1. Ensure a uniform cell number is plated in each well. |
| 2. Heterogeneity of primary bone marrow cells. | 2. Pool bone marrow from multiple mice to reduce biological variability. | |
| 3. Inconsistent M-CSF and RANKL activity. | 3. Use recombinant cytokines from a reliable source and aliquot to avoid repeated freeze-thaw cycles. | |
| Unexpected off-target effects | 1. This compound may inhibit other kinases at higher concentrations. | 1. Use the lowest effective concentration of this compound. Consider testing the inhibitor against a panel of related kinases to assess its selectivity. |
| 2. Compound precipitation in culture medium. | 2. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, try a lower concentration or a different solvent formulation. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of M-CSF and its receptor (C-FMS) during factor-independent cell line evolution from hematopoietic progenitor cells cocultivated with gamma irradiated marrow stromal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating c-Fms-IN-14 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of c-Fms-IN-14 and other common inhibitors of the Colony-Stimulating Factor 1 Receptor (c-Fms/CSF1R). We present a summary of their performance based on available data and detail key experimental protocols for validating target engagement in a cellular context.
c-Fms Signaling Pathway
The c-Fms receptor is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells.[1] Its activation by ligands such as CSF-1 or IL-34 triggers a downstream signaling cascade involving the phosphorylation of key effector proteins. The diagram below illustrates a simplified overview of the c-Fms signaling pathway.
Caption: Simplified c-Fms (CSF1R) signaling pathway upon ligand binding.
Comparison of c-Fms Inhibitors
The following table summarizes the inhibitory potency of this compound and other commercially available c-Fms inhibitors. It is important to note that the IC50 values are derived from various sources and experimental conditions, which may not be directly comparable.
| Inhibitor | Type | Biochemical IC50 (c-Fms/CSF1R) | Cellular IC50/EC50 | Other Notable Targets (IC50) |
| This compound | ATP-competitive | 4 nM | Not widely reported | Not specified |
| Sotuletinib (BLZ945) | ATP-competitive, Brain-penetrant | 1 nM[2][3][4][5] | 67 nM (CSF-1-dependent proliferation in BMDMs)[2][3] | c-Kit (3.2 µM), PDGFRβ (4.8 µM), Flt3 (9.1 µM)[4] |
| GW2580 | ATP-competitive | 30 nM[6][7][8] | ~10 nM (CSF1R phosphorylation in RAW264.7 cells)[6][8] | TRKA (0.88 µM)[6][8] |
| Pexidartinib (PLX-3397) | ATP-competitive | 20 nM[9][10][11][12][13] | 0.1-0.44 µM (CSF-1-dependent proliferation)[13] | c-Kit (10 nM), FLT3 (160 nM)[10][13] |
| Ki20227 | ATP-competitive | 2 nM | Not specified | KDR/VEGFR-2 (12 nM), c-Kit (451 nM), PDGFRβ (217 nM) |
Experimental Protocols for Validating Target Engagement
To validate the engagement of this compound with its cellular target, several key experiments can be performed. Below are detailed protocols for commonly used methods.
Western Blot for c-Fms Phosphorylation
This method directly assesses the inhibition of c-Fms autophosphorylation upon ligand stimulation.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line expressing c-Fms (e.g., RAW264.7, THP-1, or bone marrow-derived macrophages) to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor activation.
-
Pre-incubate the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
-
Ligand Stimulation:
-
Stimulate the cells with an appropriate concentration of recombinant human or murine CSF-1 (e.g., 50-100 ng/mL) for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately place the culture plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Fms (e.g., p-Tyr723) overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total c-Fms and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment based on the principle of ligand-induced thermal stabilization.[15][16]
Protocol:
-
Cell Treatment:
-
Culture cells and treat them with this compound or a vehicle control for a specified duration.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant and analyze the amount of soluble c-Fms by Western blotting or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Downstream Signaling Analysis: STAT1 Nuclear Translocation
Inhibition of c-Fms should block the downstream signaling cascade, which can be monitored by observing the nuclear translocation of transcription factors like STAT1.[17][18][19]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., THP-1) on glass coverslips in a multi-well plate.
-
Serum-starve the cells and pre-treat with inhibitors as described for the Western blot protocol.
-
-
Ligand Stimulation:
-
Stimulate the cells with CSF-1 for 15-30 minutes.
-
-
Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against STAT1.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of STAT1 to determine the extent of nuclear translocation. A reduction in this ratio in inhibitor-treated cells compared to CSF-1 stimulated cells indicates target engagement.
-
Experimental Workflow for Target Validation
The following diagram outlines a typical workflow for validating the cellular target engagement of a c-Fms inhibitor.
Caption: A generalized workflow for validating c-Fms inhibitor target engagement.
Comparative Summary of c-Fms Inhibitors
This diagram illustrates the logical relationship and key distinguishing features of the compared inhibitors.
Caption: Key features of this compound and alternative inhibitors.
References
- 1. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. Stat1 Nuclear Translocation by Nucleolin upon Monocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA binding controls inactivation and nuclear accumulation of the transcription factor Stat1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stat1 Nuclear Translocation by Nucleolin upon Monocyte Differentiation | PLOS One [journals.plos.org]
Kinase Selectivity Profile of c-Fms-IN-14: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of the c-Fms inhibitor, c-Fms-IN-14. Due to the limited public availability of a broad kinome scan for this compound, its inhibitory activity is presented alongside a selection of other well-characterized c-Fms inhibitors. This allows for an objective comparison of its potency and selectivity against alternative compounds. The data herein is compiled from various scientific publications and vendor technical data sheets, with experimental protocols detailed for key assays.
Introduction to c-Fms (CSF1R)
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, is a receptor tyrosine kinase crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and other myeloid lineage cells[1]. Its signaling is initiated by the binding of its ligands, CSF-1 (colony-stimulating factor 1) or IL-34. Dysregulation of the c-Fms signaling pathway has been implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases like rheumatoid arthritis, and certain types of cancer, making it a significant target for therapeutic intervention[2].
c-Fms Signaling Pathway
Upon ligand binding, c-Fms dimerizes and undergoes autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways, primarily the PI3K/AKT and MAPK/ERK cascades, which are critical for cell survival, proliferation, and differentiation.
Caption: Simplified c-Fms (CSF1R) signaling cascade.
Kinase Inhibitor Selectivity Profiles
The selectivity of a kinase inhibitor is a critical attribute, as off-target effects can lead to toxicity or unexpected pharmacological activities. The following table summarizes the inhibitory potency (IC50) of this compound and several other c-Fms inhibitors against c-Fms and a selection of other kinases. Lower IC50 values indicate higher potency.
| Inhibitor | c-Fms (CSF1R) IC50 (nM) | Off-Target Kinase IC50 (nM) | Notes |
| This compound | 4[3] | Data not publicly available | Potent c-Fms inhibitor. |
| PLX5622 | 16 (Ki = 5.9)[1][4] | FLT3 (390), Kit (860), Aurora C (1000), VEGFR2 (1100)[5] | Brain-penetrant and highly selective; >100-fold selectivity against a panel of 230 kinases[1][6]. |
| Pexidartinib (PLX3397) | 20[7] | Kit (10)[7], FLT3 | Dual c-Fms/Kit inhibitor. |
| GW2580 | 30[8][9] | TrkA (880)[9] | Highly selective; tested against 186 kinases with only Trk family as significant off-targets[10][11]. |
| ARRY-382 | 9[12] | Described as "highly selective" | Potent and selective c-Fms inhibitor[12][13]. |
| JNJ-28312141 | 0.69[12] | FLT3 | A very potent inhibitor of c-Fms with known activity against the closely related kinase FLT3[14]. |
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is paramount in drug discovery. This is typically achieved by screening the compound against a large panel of kinases. Below are overviews of common methodologies used for this purpose.
Kinase Selectivity Profiling Workflow
The general workflow involves preparing the inhibitor, performing the kinase activity or binding assay, and analyzing the data to determine potency and selectivity.
Caption: General workflow for kinase selectivity profiling.
KINOMEscan™ Competition Binding Assay
This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured by quantitative PCR of the DNA tag.
-
Principle: A competition-based binding assay that is independent of ATP. It measures the thermodynamic affinity (Kd) of the compound for the kinase.
-
Protocol Outline:
-
Kinases, tagged with a unique DNA identifier, are mixed with the test compound and an immobilized active-site directed ligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The kinase-ligand complexes are captured on a solid support and unbound components are washed away.
-
The amount of bound kinase is quantified using qPCR with primers specific for the DNA tag.
-
Results are typically reported as "percent of control," where a lower percentage indicates stronger binding of the test compound[9][15].
-
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
-
Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test inhibitor.
-
Protocol Outline:
-
A terbium (Tb) or europium (Eu) labeled antibody is used that specifically binds to the kinase.
-
A fluorescent tracer (e.g., Alexa Fluor 647-labeled) binds to the kinase's ATP pocket. When both the antibody and tracer are bound, FRET occurs between the donor (Eu/Tb) and the acceptor (tracer).
-
A test compound is added, which competes with the tracer for the ATP binding site.
-
Inhibition is measured as a decrease in the FRET signal, as the tracer is displaced from the kinase[10][14][16][17].
-
Reactions are typically incubated for 60 minutes at room temperature before reading the TR-FRET signal on a compatible plate reader[16].
-
Conclusion
This compound is a potent inhibitor of c-Fms kinase. While a comprehensive public selectivity profile is not available, its high potency warrants further investigation into its kinome-wide selectivity. For researchers considering its use, the comparative data provided in this guide offers context against other established c-Fms inhibitors, such as PLX5622 and GW2580, which have been demonstrated to be highly selective. The choice of inhibitor will depend on the specific requirements of the experimental system, including the desired potency, selectivity profile, and cell permeability. It is recommended that for any critical in vitro or in vivo studies, the selectivity of the chosen inhibitor be confirmed under the specific assay conditions to be used.
References
- 1. Colony-stimulating factor 1 receptor inhibition prevents microglial plaque association and improves cognition in 3xTg-AD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sapphire North America [sapphire-usa.com]
- 6. PLX-5622 | CSF1R inhibitor | CAS 1303420-67-8 | Buy PLX-5622 from Supplier InvivoChem [invivochem.com]
- 7. Enhancement of kinase selectivity in a potent class of arylamide FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. 4.6. KINOMEscan [bio-protocol.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Frontiers | PLX5622 Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. vghtc.gov.tw [vghtc.gov.tw]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
A Preclinical Review of c-Fms Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of preclinical data for inhibitors of the c-Fms (colony-stimulating factor-1 receptor, CSF1R) kinase, a critical target in oncology, inflammatory diseases, and beyond. Due to the limited publicly available preclinical data for c-Fms-IN-14 , this review focuses on a comparison with two well-characterized c-Fms inhibitors, GW2580 and Pexidartinib (PLX3397) , to provide a valuable resource for researchers in the field.
Introduction to c-Fms (CSF1R) Signaling
The c-Fms receptor, a member of the class III receptor tyrosine kinase family, is a key regulator of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and osteoclasts.[1][2] Its ligands, colony-stimulating factor-1 (CSF-1) and interleukin-34 (IL-34), trigger receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain.[3][4] This activation initiates a cascade of downstream signaling pathways, primarily the PI3K/AKT and Ras/MAPK pathways, which are crucial for cell survival and proliferation.[4][5] In various pathologies, including cancer and inflammatory conditions like rheumatoid arthritis, the CSF-1/c-Fms signaling axis is often dysregulated, leading to an accumulation of tumor-associated macrophages (TAMs) or excessive osteoclast activity.[1][6] Inhibition of c-Fms kinase activity is therefore a promising therapeutic strategy to modulate the tumor microenvironment and reduce inflammation and bone destruction.
Below is a diagram illustrating the simplified c-Fms signaling pathway.
Comparative Preclinical Data
The following tables summarize the available preclinical data for this compound, GW2580, and Pexidartinib.
In Vitro Potency and Selectivity
| Compound | c-Fms (CSF1R) IC50 | Other Kinases Inhibited (IC50) | Selectivity Notes |
| This compound | 4 nM | Data not publicly available | Data not publicly available |
| GW2580 | 30 nM[7] | Inactive against 26 other kinases at 10 µM.[8] | 150- to 500-fold selective over a panel of kinases including b-Raf, CDK4, c-KIT, and VEGFR2.[7] |
| Pexidartinib (PLX3397) | 17-20 nM[9][10] | c-KIT (10-12 nM), FLT3-ITD (9-160 nM)[9][11] | Potent dual inhibitor of c-Fms and c-KIT.[11] |
Note: There is a significant lack of publicly available preclinical data for this compound beyond its in vitro IC50 against c-Fms. The data is reported to be from patent WO2016051193A1.
In Vivo Efficacy
| Compound | Animal Model | Dosing | Key Findings |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| GW2580 | Collagen-Induced Arthritis (CIA) in mice[12] | Oral gavage, twice daily | As efficacious as imatinib in reducing arthritis severity.[12] |
| M-NFS-60 myeloid tumor in mice[13] | 80 mg/kg, oral, twice daily | Completely blocked tumor growth.[13] | |
| Pexidartinib (PLX3397) | Osteosarcoma xenograft in mice[14] | 5 or 10 mg/kg, oral | Significantly suppressed primary tumor growth and lung metastasis.[14] |
| Prostate cancer model in mice[15] | Administered in chow | Little effect on tumor growth as a monotherapy, but enhanced the effect of radiation.[15] | |
| Lung adenocarcinoma model in mice[16] | Oral | Inhibited macrophage ratio in the tumor and altered macrophage polarization.[16] |
Pharmacokinetics
| Compound | Animal Model | Route of Administration | Key Parameters |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| GW2580 | Mice[13][17] | Oral | 20 mg/kg: Cmax = 1.4 µM; 80 mg/kg: Cmax = 5.6 µM.[13][17] |
| Pexidartinib (PLX3397) | Data not publicly available in searched preclinical studies. | Oral | Half-life in humans is ~20 hours.[18] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments cited in the literature for c-Fms inhibitors.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
A common method involves incubating the purified kinase with a substrate and ATP.[19][20] The amount of substrate phosphorylation is then quantified, often by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP or by using luminescence-based assays that measure ADP production.[19][20]
Cell Proliferation Assay
These assays measure the effect of an inhibitor on the growth of cells that are dependent on c-Fms signaling.
For this, c-Fms-dependent cell lines, such as M-NFS-60 murine myeloid cells, are cultured in the presence of CSF-1 and varying concentrations of the inhibitor.[13][21] Cell viability is then assessed after a period of incubation (typically 48-72 hours) using methods like the MTT assay, which measures metabolic activity, or assays that quantify ATP levels.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.[22][23][24]
Genetically susceptible mouse strains, such as DBA/1, are immunized with type II collagen emulsified in Complete Freund's Adjuvant (CFA).[22][23] A booster immunization is typically given 21 days later.[22] Arthritis development, characterized by paw swelling and inflammation, usually begins 26 to 35 days after the initial immunization.[22] The severity of arthritis is monitored and scored visually. Treatment with the test compound is often initiated either before the onset of disease (prophylactic) or after the establishment of arthritis (therapeutic).[12]
Conclusion
The available data indicates that This compound is a potent in vitro inhibitor of c-Fms kinase. However, a comprehensive preclinical profile, including in vivo efficacy, selectivity, and pharmacokinetic data, is not publicly available. In contrast, GW2580 and Pexidartinib have been more extensively characterized. GW2580 demonstrates high selectivity for c-Fms and has shown efficacy in preclinical models of arthritis.[6][12] Pexidartinib, a dual inhibitor of c-Fms and c-KIT, has been investigated in various cancer models and has received regulatory approval for tenosynovial giant cell tumor.[14][15][25]
This comparative guide highlights the importance of a thorough preclinical characterization for advancing novel kinase inhibitors. While in vitro potency is a critical starting point, in vivo efficacy, selectivity, and pharmacokinetic properties are essential for predicting clinical success. Further publication of preclinical data for this compound will be necessary to fully understand its therapeutic potential in comparison to other c-Fms inhibitors.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pexidartinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.stanford.edu [med.stanford.edu]
- 13. pnas.org [pnas.org]
- 14. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Frontiers | Pexidartinib synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. alzdiscovery.org [alzdiscovery.org]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. In vitro protein kinase assay [bio-protocol.org]
- 21. apexbt.com [apexbt.com]
- 22. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 23. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of c-Fms-IN-14 and BLZ945: A Guide for Researchers
In the landscape of targeted cancer therapy and immunology, inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, have emerged as a promising class of therapeutic agents. These inhibitors primarily target tumor-associated macrophages (TAMs), a key component of the tumor microenvironment that often contributes to tumor progression, immune suppression, and metastasis. This guide provides a detailed comparison of two notable c-Fms inhibitors: c-Fms-IN-14 and BLZ945, offering researchers, scientists, and drug development professionals a comprehensive overview of their available biochemical, cellular, and in vivo data.
Biochemical and Cellular Potency
A critical parameter for any kinase inhibitor is its potency, typically measured as the half-maximal inhibitory concentration (IC50). Both this compound and BLZ945 demonstrate high potency against the c-Fms kinase.
| Inhibitor | Target | IC50 (nM) | Source |
| This compound | c-Fms | 4 | [1] |
| BLZ945 | CSF-1R (c-Fms) | 1 | [2] |
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is paramount to its clinical utility, as off-target effects can lead to toxicity. BLZ945 has been characterized as a highly selective CSF-1R inhibitor.
BLZ945: BLZ945 is reported to be over 1000-fold more selective for CSF-1R against its closest receptor tyrosine kinase homologs, c-KIT and Platelet-Derived Growth Factor Receptor beta (PDGFRβ).[2] It has also been screened against a panel of over 200 additional kinases, confirming its high selectivity.[2]
This compound: Detailed information regarding the kinase selectivity profile of this compound is not publicly available. The originating patent (WO2016051193A1) does not disclose a comprehensive selectivity panel.[3] This lack of data presents a significant gap in directly comparing the two inhibitors in terms of their potential off-target activities.
In Vitro and In Vivo Efficacy
The ultimate measure of a drug candidate's potential lies in its performance in cellular and whole-organism models. Extensive data is available for BLZ945, while the in vitro and in vivo activity of this compound remains largely undisclosed in the public domain.
BLZ945:
-
In Vitro: BLZ945 effectively inhibits the proliferation of M-CSF-dependent murine leukemia cells (MNFS60) with an EC50 of 67 nM.[2] It also inhibits the tyrosine phosphorylation of human CSF-1R in HEK293 cells with an EC50 of 58 nM.[2] Furthermore, BLZ945 has been shown to inhibit osteoclastogenesis in vitro.[2]
-
In Vivo: BLZ945 has demonstrated significant anti-tumor activity in various preclinical cancer models. Daily oral administration of BLZ945 at 200 mg/kg resulted in a greater than 50% reduction in osteolytic lesion severity in mouse models of breast and prostate tumor-induced osteolysis.[2] In a glioblastoma model, BLZ945 treatment led to a significant improvement in survival.[4] It has also been shown to delay tumor growth in murine models of cervical and mammary cancer by reducing the turnover of tumor-associated macrophages and enhancing the infiltration of CD8+ T cells.[4][5]
This compound: The patent for this compound suggests its potential use in treating cancer and autoimmune diseases.[3] However, specific preclinical data from in vitro or in vivo studies demonstrating its efficacy are not publicly available. Redx Pharma, the assignee of the patent, has indicated that their c-Fms program has demonstrated the ability to inhibit tumor growth in animal models, but specific data for this compound is not provided.[6]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
Caption: The CSF1R (c-Fms) signaling pathway, a key regulator of macrophage function.
Caption: A generalized experimental workflow for the evaluation of kinase inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published research. Due to the limited public data for this compound, the following protocols are based on methodologies reported for BLZ945 and general assays for c-Fms inhibitors.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay determines the IC50 of an inhibitor against the c-Fms kinase.
-
Reagents: Recombinant human c-Fms kinase domain, substrate (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and the test inhibitor (this compound or BLZ945) at various concentrations.
-
Procedure:
-
The kinase, substrate, and inhibitor are pre-incubated in the assay buffer in a 96-well plate.
-
The kinase reaction is initiated by adding ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a radiometric assay measuring the incorporation of ³²P-ATP or a luminescence-based assay like ADP-Glo™ that measures ADP production.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay for BLZ945)
This assay measures the effect of an inhibitor on the proliferation of CSF-1 dependent cells.[4][7]
-
Cell Line: M-NFS-60 cells, which are dependent on M-CSF (the ligand for c-Fms) for proliferation.
-
Procedure:
-
Cells are seeded in a 96-well plate in the presence of M-CSF.
-
The cells are treated with various concentrations of the inhibitor (e.g., BLZ945) or a vehicle control.
-
After a set incubation period (e.g., 72 hours), MTT reagent is added to each well.
-
Viable cells with active metabolism convert MTT into a purple formazan product.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The EC50 value, the concentration of the inhibitor that causes 50% inhibition of cell proliferation, is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model (for BLZ945)
This protocol outlines a general approach to evaluate the in vivo efficacy of a c-Fms inhibitor in a cancer model.[4][8]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., breast cancer cell line MDA-MB-231) are injected into the mice to establish tumors. For osteolysis models, cells are injected directly into the bone.[2]
-
Treatment: Once tumors reach a palpable size, the mice are randomly assigned to treatment groups. One group receives the inhibitor (e.g., BLZ945 administered orally at a specific dose and schedule, such as 200 mg/kg daily), and the control group receives a vehicle.
-
Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers. For osteolytic models, bone destruction can be assessed using X-ray analysis.[2] Animal well-being is also closely monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or when the animals show signs of distress. Tumors and other tissues may be collected for further analysis (e.g., immunohistochemistry to assess macrophage infiltration).
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine if the inhibitor significantly reduces tumor growth compared to the control group.
Conclusion
Both this compound and BLZ945 are potent inhibitors of the c-Fms kinase. However, a comprehensive and objective comparison is significantly hampered by the lack of publicly available data for this compound. BLZ945 has been extensively characterized in numerous preclinical studies, demonstrating high potency, selectivity, and significant in vivo efficacy across various cancer models.
For researchers considering the use of these inhibitors, BLZ945 offers a well-documented profile with a wealth of supporting experimental data and established protocols. While this compound shows promise based on its reported IC50, further investigation and public disclosure of its kinase selectivity, cellular activity, and in vivo efficacy are necessary to fully assess its potential and to enable a direct and thorough comparison with other c-Fms inhibitors like BLZ945. Researchers interested in this compound are encouraged to seek further information from the patent holder or to perform their own comprehensive characterization.
References
- 1. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BLZ945 derivatives for PET imaging of colony stimulating factor-1 receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. redxpharma.com [redxpharma.com]
- 7. BLZ945 | CAS:953769-46-5 | CSF-1R kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of c-Fms-IN-14
The proper disposal of c-Fms-IN-14, a potent c-Fms inhibitor, is crucial for maintaining laboratory safety and ensuring environmental protection. As with many small molecule kinase inhibitors, this compound should be treated as hazardous chemical waste unless explicitly stated otherwise by the manufacturer's Safety Data Sheet (SDS). Adherence to institutional and local regulations is paramount. This guide provides a procedural framework for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation :
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions, as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless approved by your institution's Environmental Health & Safety (EH&S) department. Incompatible chemicals can react violently or produce toxic gases.[1][2]
-
Segregate solid waste from liquid waste.
-
-
Waste Containment :
-
Solid Waste : Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container. The container should be in good condition, with no leaks or cracks.[3]
-
Liquid Waste : Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. Ensure the container material is compatible with the solvents used.
-
Never dispose of this compound down the drain or in regular trash.[4][5] Hazardous chemicals can harm aquatic life and interfere with wastewater treatment processes.[4]
-
-
Labeling :
-
Storage :
-
Disposal Request :
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general guidelines for laboratory chemical waste provide the following thresholds:
| Parameter | Guideline | Citation |
| pH for Drain Disposal | Prohibited for this compound; generally between 5.5 and 10.5 for approved substances. | [4] |
| Quantity for Drain Disposal | Prohibited for this compound; generally no more than a few hundred grams or milliliters per day for approved substances. | [4] |
| Maximum Accumulation Volume (SAA) | Typically up to 55 gallons of hazardous waste. | [5] |
| Maximum Accumulation for Acutely Toxic Waste | For "P-listed" acutely toxic chemicals, a maximum of one quart of liquid or one kilogram of solid. | [5] |
| Maximum Accumulation Time | Partially filled containers may remain in an SAA for up to one year, though institutional policies may vary. | [2] |
Below is a logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
